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Core Science & Biosynthesis

Foundational

Biological Significance of Fructose 1-Phosphate Accumulation

Content Type: Technical Guide | Audience: Researchers & Drug Developers Executive Summary Fructose 1-phosphate (F1P) has evolved from being viewed merely as a transient glycolytic intermediate to a critical metabolic sig...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide | Audience: Researchers & Drug Developers

Executive Summary

Fructose 1-phosphate (F1P) has evolved from being viewed merely as a transient glycolytic intermediate to a critical metabolic signaling hub. While historically defined by its toxic accumulation in Hereditary Fructose Intolerance (HFI), contemporary research identifies F1P as a primary driver of metabolic syndrome, non-alcoholic steatohepatitis (NASH), and the Warburg effect in oncology.

For drug development professionals, F1P represents a dual-edged target:

  • Toxicity Trigger: In Aldolase B deficiency, F1P sequestration of inorganic phosphate (

    
    ) leads to ATP collapse and cell death.
    
  • Metabolic Switch: In normal physiology, F1P acts as a ligand for Glucokinase Regulatory Protein (GCKR), dissociating Glucokinase (GCK) to promote hepatic glucose uptake and lipogenesis.

This guide details the mechanistics of F1P accumulation, its role in pathology, and the protocols required for its precise quantification in translational research.

Biochemical Mechanism: The F1P Trap & Signaling

The Fructolysis Pathway

Unlike glucose, fructose metabolism is unregulated by insulin and bypasses the rate-limiting step of phosphofructokinase-1 (PFK-1).

  • Phosphorylation: Fructose is rapidly phosphorylated by Ketohexokinase (KHK-C) to F1P, using ATP.

  • Cleavage: Aldolase B cleaves F1P into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.

The "Phosphate Trap" Mechanism

In conditions of rapid fructose ingestion or Aldolase B deficiency (HFI), the rate of phosphorylation (KHK) exceeds the rate of cleavage (Aldolase B).

  • Sequestration:

    
     becomes trapped in the F1P molecule.
    
  • ATP Depletion: Mitochondrial oxidative phosphorylation requires free

    
     to regenerate ATP from ADP. As 
    
    
    
    drops, ATP synthesis halts.
  • Uric Acid Generation: Low ATP disinhibits AMP deaminase, accelerating the degradation of AMP to IMP and eventually uric acid.

The GCKR Regulatory Switch

F1P functions as an allosteric antagonist to Fructose 6-phosphate (F6P) on the Glucokinase Regulatory Protein (GCKR).

  • Fasting State: F6P stabilizes the GCK-GCKR complex, sequestering GCK in the nucleus (inactive).[1]

  • Fed State (Fructose): F1P competes with F6P, causing conformational change in GCKR.

  • Result: GCK is released into the cytosol, where it phosphorylates glucose, driving glycogen synthesis and de novo lipogenesis (DNL).

Visualization: Fructose Metabolism & The Phosphate Trap

FructoseMetabolism Fructose Dietary Fructose KHK Ketohexokinase (KHK) Fructose->KHK Input ATP ATP ATP->KHK Co-substrate ADP ADP UricAcid Uric Acid Production ADP->UricAcid AMP Deaminase Activation KHK->ADP F1P Fructose 1-Phosphate (Accumulation) KHK->F1P Rapid Phosphorylation AldolaseB Aldolase B F1P->AldolaseB Rate Limiting Step Pi Inorganic Phosphate (Pi) F1P->Pi Sequesters Pi GCKR GCK-GCKR Complex (Nucleus) F1P->GCKR Dissociation Signal Trioses Trioses AldolaseB->Trioses Glycolysis/Lipogenesis Mito Mitochondria (OxPhos) Pi->Mito Required for ATP Mito->ATP Inhibited by low Pi GCK_Cyto Glucokinase (GCK) (Cytosol) GCKR->GCK_Cyto Release

Caption: Figure 1: The dual role of F1P. (Left) The phosphate trap leading to ATP depletion. (Right) The signaling mechanism releasing GCK.[1]

Pathological Implications[3]

PathologyRole of F1P AccumulationClinical Outcome
Hereditary Fructose Intolerance (HFI) Toxic Intermediate: Aldolase B deficiency causes massive F1P buildup, depleting hepatic

and ATP.
Hypoglycemia, liver failure, renal tubular acidosis.
NAFLD / NASH Substrate & Signal: High fructose flux increases F1P, driving DNL via Acetyl-CoA and activating GCK-mediated glucose storage.Steatosis, insulin resistance, hepatic inflammation.
Cancer (Warburg Effect) Glycolytic Bypass: F1P enters glycolysis as trioses, bypassing the PFK-1 checkpoint.Unrestricted aerobic glycolysis, rapid tumor growth under hypoxia.
Cancer Metabolism: The PFK-1 Bypass

In oncology, F1P is significant because it allows cancer cells to decouple glycolysis from energy status. Normal cells inhibit PFK-1 when ATP is high (Pasteur effect). Cancer cells expressing KHK and Aldolase B channel fructose into glycolysis downstream of PFK-1, fueling biosynthesis regardless of cellular energy charge.

Therapeutic Targets

Ketohexokinase (KHK) Inhibition

Inhibiting KHK is the primary strategy to prevent F1P accumulation.

  • Mechanism: Prevents the initial phosphorylation of fructose. Fructose remains as the free sugar and is excreted in urine (fructosuria), which is benign compared to F1P toxicity.

  • Lead Compounds: PF-06835919 (Pfizer) has demonstrated efficacy in reducing whole liver fat in Phase 2 clinical trials for NAFLD.

  • Rationale: By blocking F1P formation, KHK inhibitors prevent both the "phosphate trap" (in HFI) and the lipogenic signaling (in NASH).

Experimental Methodologies

Protocol: Extraction of F1P from Liver Tissue

Critical Note: F1P is highly labile and sensitive to phosphatase activity. Speed and cold temperatures are non-negotiable.

Reagents:

  • Methanol (LC-MS grade), Chloroform, HPLC-grade Water.

  • Internal Standard:

    
    -Fructose-1-Phosphate (or similar phosphorylated sugar analog).
    

Workflow:

  • Tissue Harvest: Rapidly excise liver tissue and snap-freeze in liquid nitrogen within 10 seconds of ischemia.

  • Pulverization: Crush frozen tissue (approx. 50-100 mg) to a fine powder under liquid nitrogen using a mortar and pestle or cryomill.

  • Extraction (Cold Methanol/Chloroform):

    • Add 1 mL of -80°C Methanol:Chloroform (2:1 v/v) to the powder.

    • Vortex vigorously for 30 seconds.

    • Incubate on dry ice for 10 minutes.

  • Phase Separation:

    • Add 300 µL of ice-cold HPLC water.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Result: Two phases form.[2] F1P partitions into the upper aqueous (polar) phase.

  • Recovery: Transfer the upper phase to a new tube.

  • Drying: Evaporate solvent under a nitrogen stream at room temperature (do not heat). Reconstitute in 100 µL of 50% Acetonitrile/Water for LC-MS injection.

Protocol: LC-MS/MS Quantification

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of F1P.

  • Recommended: Shodex HILICpak VT-50 2D or equivalent amide-based column.

LC Parameters:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes.

MS/MS Transitions (Negative Ion Mode):

  • Precursor: m/z 259.0 (Fructose-1-Phosphate [M-H]-)

  • Quantifier Product: m/z 97.0 (

    
    )
    
  • Qualifier Product: m/z 79.0 (

    
    )
    
Visualization: Experimental Logic Flow

ProtocolFlow Sample Liver Tissue (Snap Frozen) Extract Extraction MeOH:CHCl3 (2:1) -80°C Sample->Extract Prevent Degradation Phase Phase Separation (Upper Aqueous) Extract->Phase Isolate Polar Mets LCMS LC-MS/MS HILIC Column Neg Mode Phase->LCMS Inject Data Quantification (m/z 259 -> 97) LCMS->Data

Caption: Figure 2: Optimized workflow for F1P extraction and quantification.

References

  • Hereditary Fructose Intolerance & ATP Depletion

    • Biochemistry, Fructose Metabolism.[3][4][5] StatPearls [Internet]. (2022).[6][7][8][9]

    • Source:

  • GCKR Regulation by F1P

    • The regulatory protein of liver glucokinase.[6][10][11] Van Schaftingen E. (1989).[6]

    • Source:

  • KHK Inhibition in NAFLD (Clinical Trial)

    • Inhibition of ketohexokinase in adults with NAFLD reduces liver fat.[12] (2021).

    • Source:

  • Fructose in Cancer (Warburg Effect)

    • Fructose metabolism contributes to the Warburg effect for cancer growth.[3][13][14] (2020).[3][8][9][15]

    • Source:

  • LC-MS/MS Methodology

    • Development and validation of a UPLC-MS/MS method to quantify fructose. (2020).[3][8][9][15]

    • Source:

Sources

Exploratory

Fructose 1-Phosphate: A Critical Metabolic Intermediate in Health and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Fructose 1-phosphate (F1P) is a pivotal, yet often underestimated, metabolic intermediate exclusively formed during the ini...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fructose 1-phosphate (F1P) is a pivotal, yet often underestimated, metabolic intermediate exclusively formed during the initial step of fructose metabolism. Primarily generated in the liver, kidney, and small intestine, its fate determines the broader systemic impact of dietary fructose. Unlike glucose metabolism, which is tightly regulated at multiple enzymatic checkpoints, fructose metabolism proceeds in a largely unregulated manner following the initial phosphorylation, making the accumulation of F1P a critical event. This guide delves into the core biochemistry of F1P, exploring its synthesis, catabolism, and profound regulatory roles. We will examine the pathophysiology stemming from F1P accumulation, as exemplified by hereditary fructose intolerance, and its implicated role in the rising prevalence of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). Furthermore, this guide provides detailed experimental methodologies for studying F1P metabolism and discusses emerging therapeutic strategies that target this pathway, offering a comprehensive resource for researchers and drug development professionals.

Section 1: The Fructolytic Pathway - A Hepatic-Centric Process

While many tissues can utilize glucose, the significant metabolism of fructose is primarily localized to the liver, with smaller contributions from the kidney and small intestine.[1] This tissue specificity is dictated by the distribution of the key enzymes responsible for its initial processing.

Hepatic Fructose Metabolism: The Role of Fructokinase and Aldolase B

Upon entering hepatocytes, fructose is rapidly phosphorylated by fructokinase (also known as ketohexokinase, KHK) to form fructose 1-phosphate.[1][2][3] This reaction consumes one molecule of ATP. Fructokinase has a high Vmax for fructose, leading to its rapid conversion and "trapping" within the cell as F1P.[1][4]

Subsequently, aldolase B cleaves F1P into two triose-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1][3][5][6] DHAP can directly enter the glycolytic or gluconeogenic pathways. Glyceraldehyde, however, must first be phosphorylated by triose kinase to glyceraldehyde 3-phosphate (G3P) to enter these central carbon metabolism pathways.[1][6][7]

A crucial distinction of this pathway is that it bypasses the main rate-limiting step of glycolysis, phosphofructokinase-1 (PFK-1).[4] This lack of a negative feedback loop allows for a rapid and uncontrolled influx of fructose-derived carbons into glycolysis and downstream pathways, such as de novo lipogenesis.[4]

Visualization: The Core Fructolytic Pathway

Fructose_Metabolism Fructose Fructose F1P Fructose 1-Phosphate Fructose->F1P Fructokinase (KHK) ADP1_out ADP DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde 3-Phosphate (G3P) DHAP->G3P Triose Phosphate Isomerase Glyceraldehyde->G3P Triose Kinase ADP2_out ADP Glycolysis Glycolysis / Gluconeogenesis G3P->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis (Excess Substrate) ATP1_in ATP ATP1_in->ADP1_out    ATP2_in ATP ATP2_in->ADP2_out   

Caption: The Hepatic Fructolytic Pathway.

Section 2: Fructose 1-Phosphate - The Metabolic Disruptor

The rapid, unregulated production of F1P positions it as more than a simple intermediate. Its accumulation can profoundly disrupt cellular homeostasis through several mechanisms.

The "Phosphate Trapping" Hypothesis and ATP Depletion

The swift phosphorylation of fructose by fructokinase can lead to a rapid and significant depletion of intracellular phosphate and, consequently, ATP.[1][4][8] This phenomenon, often termed "phosphate trapping," occurs as inorganic phosphate (Pi) is sequestered into F1P.[4][5] The resulting drop in cellular ATP levels has numerous downstream consequences:

  • Impaired Energy-Dependent Processes: Cellular functions requiring ATP, such as ion transport and protein synthesis, are compromised.[4][5]

  • Inhibition of Gluconeogenesis and Glycogenolysis: The lack of ATP impairs the liver's ability to produce and release glucose, which can lead to hypoglycemia.[1][4]

  • Increased AMP Degradation: The decrease in ATP leads to a rise in AMP, which is subsequently degraded to uric acid, causing hyperuricemia.[5]

Allosteric Regulation by F1P

Beyond its impact on phosphate and ATP levels, F1P also acts as an allosteric regulator, influencing other key metabolic enzymes:

  • Glucokinase (GK) Activation: F1P can promote the dissociation of glucokinase from its inhibitory protein, the glucokinase regulatory protein (GKRP), within the hepatocyte nucleus.[4][7][9] This allows glucokinase to translocate to the cytoplasm and phosphorylate glucose, thereby stimulating glucose uptake and metabolism in the liver.[7][9]

  • Pyruvate Kinase Inhibition: In intestinal enterocytes, F1P has been shown to inhibit the PKM2 isoform of pyruvate kinase, a key enzyme in glycolysis.[9]

Key Enzyme Characteristics
EnzymeSubstrateTissue LocationKey Characteristics
Fructokinase (KHK) FructoseLiver, Kidney, Small IntestineHigh Vmax, low Km; not feedback-inhibited. Rapidly phosphorylates fructose.[1]
Aldolase B Fructose 1-PhosphateLiver, Kidney, Small IntestineRate-limiting enzyme of fructose metabolism.[1] Cleaves F1P into DHAP and glyceraldehyde.[5][10]
Hexokinase Glucose, FructoseMost Tissues (low in liver)High affinity for glucose, lower for fructose. Plays a minor role in fructose metabolism.

Section 3: Pathophysiology of F1P Accumulation

The consequences of unchecked F1P accumulation are most starkly illustrated by a rare genetic disorder but are also increasingly implicated in widespread metabolic diseases.

Hereditary Fructose Intolerance (HFI)

HFI is an autosomal recessive disorder caused by a deficiency in the enzyme aldolase B.[5][11][12][13] Individuals with HFI are asymptomatic until they ingest fructose, sucrose, or sorbitol.[4][14] The inability to cleave F1P leads to its massive intracellular accumulation, causing severe toxic effects.[1][4]

The clinical manifestations of HFI are a direct result of F1P-induced pathology:

  • Severe Hypoglycemia: Accumulation of F1P inhibits glycogenolysis and gluconeogenesis.[1][3]

  • Liver and Kidney Damage: The depletion of ATP and buildup of F1P leads to cellular injury and organ dysfunction, potentially progressing to liver failure.[4][15]

  • Gastrointestinal Symptoms: Nausea, vomiting, and abdominal pain are common after fructose ingestion.[4][14]

HFI serves as a critical human model demonstrating the inherent toxicity of high intracellular F1P concentrations.

Non-Alcoholic Fatty Liver Disease (NAFLD)

There is a growing body of evidence linking high fructose consumption to the development and progression of NAFLD.[16][17][18][19][20] The unregulated nature of the fructolytic pathway provides a surplus of three-carbon units (DHAP and G3P) that serve as substrates for de novo lipogenesis (DNL), the synthesis of fatty acids.[18][19] This excessive lipid synthesis and accumulation in the liver is a hallmark of NAFLD.[18] Fructose metabolism dysregulates glucose, triglyceride, and cholesterol metabolism, driving inflammation and the progression of NAFLD.[16][17]

Section 4: Experimental Methodologies

Studying the role of F1P requires robust and validated experimental protocols.

Protocol: Measuring Fructokinase Activity in Liver Homogenates

This spectrophotometric assay measures the rate of ADP formation, which is coupled to the oxidation of NADH.

Principle: Fructose + ATP --(Fructokinase)--> F1P + ADP ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

The decrease in absorbance at 340 nm due to NADH oxidation is proportional to fructokinase activity.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT). Centrifuge at 10,000 x g for 20 minutes at 4°C to obtain the cytosolic fraction (supernatant).

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 5 mM MgCl2

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.2 mM NADH

    • 5 units/mL Pyruvate Kinase

    • 10 units/mL Lactate Dehydrogenase

    • 5 mM ATP

  • Initiation & Measurement: Add the liver homogenate (e.g., 50 µg of protein) to the cuvette and incubate for 5 minutes at 37°C to deplete any endogenous pyruvate.

  • Start Reaction: Initiate the reaction by adding the substrate, fructose (e.g., to a final concentration of 5 mM).

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Controls:

    • Negative Control: Run a parallel reaction without the fructose substrate to measure background ATPase activity.

    • Positive Control: Use a purified recombinant fructokinase enzyme.

  • Calculation: Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). Activity is typically expressed as nmol/min/mg protein.

Workflow Visualization: F1P Quantification by LC-MS

LCMS_Workflow Sample 1. Liver Tissue Homogenization Extraction 2. Metabolite Extraction (e.g., Methanol/Acetonitrile/Water) Sample->Extraction Centrifuge 3. Centrifugation (Pellet Proteins) Extraction->Centrifuge LC 4. Liquid Chromatography (HILIC Separation) Centrifuge->LC Supernatant MS 5. Mass Spectrometry (ESI-MS/MS Detection) LC->MS Data 6. Data Analysis (Quantification vs. Standard Curve) MS->Data

Sources

Foundational

Chemical Properties and Stability of Fructose 1-Phosphate Sodium

This technical guide details the chemical properties, stability profile, and experimental handling of Fructose 1-Phosphate (F1P) Sodium Salt , a critical metabolic intermediate and research reagent. Technical Guide for R...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, stability profile, and experimental handling of Fructose 1-Phosphate (F1P) Sodium Salt , a critical metabolic intermediate and research reagent.

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fructose 1-phosphate (F1P) is a pivotal intermediate in the fructolysis pathway, distinct from the glycolytic intermediate fructose 6-phosphate.[1][2] Its accumulation is the hallmark of Hereditary Fructose Intolerance (HFI) , a potentially fatal metabolic disorder caused by Aldolase B deficiency. For researchers, the sodium salt of F1P (typically disodium) serves as the primary stable substrate for kinetic studies of ketohexokinase (KHK) and aldolase B. This guide provides a rigorous analysis of its physicochemical behavior, hydrolytic stability, and validated experimental protocols.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Fructose 1-phosphate exists in equilibrium between its open-chain ketone form and cyclic furanose forms.[3][4] In the solid state, the sodium salt stabilizes the phosphate moiety, preventing acid-catalyzed auto-hydrolysis.

Structural Configuration

Unlike Glucose-6-phosphate, F1P involves phosphorylation at the anomeric carbon's neighboring position (C1), leaving the anomeric carbon (C2) free to tautomerize.

  • IUPAC Name: [(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxyphosphonic acid[3][4]

  • Common Form: D-Fructose 1-phosphate disodium salt[3][4]

  • CAS Number: 71662-09-4 (Disodium salt)[3][4]

Physicochemical Constants

The following data serves as a baseline for experimental design.

PropertyValue / CharacteristicContext
Molecular Formula

Disodium Salt
Molecular Weight ~304.10 g/mol Anhydrous basis
Solubility > 50 mg/mL (Water)Highly soluble due to ionic phosphate
pKa (Phosphate)

,

Strong acid behavior at C1 position
Appearance White to off-white powderHygroscopic; store desiccated
pH (10% soln) 6.5 – 7.5Buffered by sodium counterions

Technical Insight: The C1-phosphate bond is an ester linkage. Unlike high-energy phosphoanhydride bonds (e.g., ATP), this bond is thermodynamically stable at neutral pH but kinetically labile under acidic conditions due to the proximity of the C2-carbonyl group, which can facilitate neighboring group participation in hydrolysis.

Stability Profile & Degradation Kinetics[5]

The stability of F1P is dictated by pH and temperature. The primary degradation pathway is hydrolysis of the phosphoester bond, releasing inorganic phosphate (


) and free fructose.
Hydrolytic Stability[4]
  • Acidic Conditions (pH < 4): Rapid hydrolysis occurs. The rate is pseudo-first-order. The protonated phosphate monoanion is the most reactive species.

  • Neutral Conditions (pH 6–8): High stability. Solutions at 4°C show negligible degradation over 24 hours.

  • Alkaline Conditions (pH > 9): Susceptible to beta-elimination reactions common to reducing sugars, leading to complex browning products (Maillard-type if amines are present).[3][4]

Thermal Stability[4]
  • Solid State: Stable for >2 years at -20°C if protected from moisture.[3][4]

  • Aqueous Solution:

    • Room Temp (25°C): Stable for 2-4 hours.

    • Frozen (-20°C): Stable for 1-3 months.[3][4] Avoid repeated freeze-thaw cycles which induce local pH changes (eutectic acidity).[3][4]

Degradation Logic Diagram

The following diagram illustrates the critical control points for maintaining F1P integrity.

F1P_Stability F1P Fructose 1-Phosphate (Intact) Acid Acidic pH (<4.0) Protonation F1P->Acid pH Drop Base Alkaline pH (>9.0) Enolization F1P->Base pH Rise Stable Stable Storage (-20°C, pH 7) F1P->Stable Correct Handling Hydrolysis Hydrolysis (Release of Pi) Acid->Hydrolysis Fast Kinetic Elimination Beta-Elimination (Degradation Products) Base->Elimination Slow Kinetic

Figure 1: Stability logic flow for Fructose 1-Phosphate.[3][4] Acidic conditions trigger rapid hydrolysis, while alkaline conditions favor structural degradation.

Biological Interface: The Aldolase B Pathway[1][6]

In drug development, F1P is used to screen for Aldolase B inhibitors or to study Ketohexokinase (KHK) kinetics. Understanding the metabolic fate is crucial for assay development.

Metabolic Pathway

Fructose is phosphorylated by KHK to F1P.[1] F1P is then cleaved by Aldolase B into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[5] In HFI, Aldolase B is defective, causing F1P to accumulate, which sequesters inorganic phosphate and depletes ATP.[5]

Fructolysis Fructose D-Fructose KHK Ketohexokinase (KHK) Fructose->KHK + ATP F1P Fructose 1-Phosphate (Toxic Accumulation in HFI) Aldolase Aldolase B F1P->Aldolase DHAP Dihydroxyacetone Phosphate GA Glyceraldehyde ATP ATP ATP->KHK ADP ADP KHK->F1P + ADP KHK->ADP Aldolase->DHAP Aldolase->GA

Figure 2: The Fructolysis pathway. F1P is the central intermediate. In HFI, the blockage at Aldolase B leads to cytotoxic F1P buildup.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Self-validating step: Check pH immediately after dissolution to ensure salt integrity.

  • Weighing: Accurately weigh 304.1 mg of D-Fructose 1-phosphate disodium salt.

  • Dissolution: Add 8.0 mL of nuclease-free, deionized water (18.2 MΩ). Vortex gently until fully dissolved.

  • pH Adjustment: Measure pH. It should be ~6.5-7.[3][4]5. If < 6.0, adjust carefully with dilute NaOH. Do not acidify.

  • Final Volume: Adjust volume to 10.0 mL with water.

  • Sterilization: Filter through a 0.22 µm PES membrane (Low protein binding).

  • Storage: Aliquot into 500 µL tubes. Snap freeze in liquid nitrogen. Store at -80°C.

Protocol B: Enzymatic Stability Assay (Coupled Enzyme System)

This assay quantifies functional F1P by converting it to DHAP, which is then reduced to Glycerol-3-Phosphate, consuming NADH.[4]

Reagents:

  • Buffer: 50 mM Imidazole-HCl, pH 7.4[3][4]

  • NADH: 0.2 mM

  • Enzymes: Aldolase B (human recombinant), Triosephosphate Isomerase (TPI), Glycerol-3-Phosphate Dehydrogenase (GPDH).

Workflow:

  • Baseline: In a quartz cuvette, mix Buffer, NADH, TPI, and GPDH. Monitor

    
     until stable (removes endogenous DHAP).
    
  • Reaction Start: Add F1P sample (unknown concentration or stability test aliquot).

  • Cleavage: Add Aldolase B.

  • Measurement: Monitor decrease in

    
    .
    
    • Stoichiometry: 1 mole F1P

      
       1 mole DHAP 
      
      
      
      1 mole NADH oxidized.
  • Calculation:

    
    
    (Extinction coefficient of NADH 
    
    
    
    )
Protocol C: HPLC Purity Analysis

For verifying chemical purity and detecting free fructose (hydrolysis product).

  • Column: Dionex CarboPac PA1 (Anion Exchange)

  • Mobile Phase A: 100 mM NaOH

  • Mobile Phase B: 100 mM NaOH + 1 M Sodium Acetate

  • Gradient: 0-100% B over 30 mins.

  • Detection: Pulsed Amperometric Detection (PAD).[6]

  • Retention: Fructose elutes early (neutral); F1P elutes later (charged).

References

  • PubChem. (n.d.). Fructose 1-phosphate | C6H13O9P.[3][4] National Library of Medicine. Retrieved from [Link]

  • FooDB. (2015). Fructose 1-phosphate (FDB022410).[4] FooDB.ca. Retrieved from [Link]

  • Gitzelmann, R., et al. (1983). Essential Fructosuria, Hereditary Fructose Intolerance, and Fructose-1,6-Diphosphatase Deficiency.[4] In: The Metabolic Basis of Inherited Disease.[7][8]

  • Shin, Y. S., et al. (1983). A radioisotopic method for fructose-1-phosphate aldolase assay that facilitates diagnosis of hereditary fructose intolerance. Clinical Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: A Comprehensive Protocol for the Spectrophotometric Assay of Aldolase B Activity Using Fructose 1-Phosphate

Authored by: Gemini, Senior Application Scientist Introduction: The Central Role of Aldolase B in Fructose Metabolism Fructose-bisphosphate aldolase B (EC 4.1.2.13), commonly known as Aldolase B, is a critical enzyme pre...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Central Role of Aldolase B in Fructose Metabolism

Fructose-bisphosphate aldolase B (EC 4.1.2.13), commonly known as Aldolase B, is a critical enzyme predominantly expressed in the liver, kidney, and small intestine.[1][2] It plays an indispensable role in carbohydrate metabolism, specifically in the pathways of glycolysis, gluconeogenesis, and the metabolism of dietary fructose.[2] Aldolase B catalyzes the reversible cleavage of fructose 1,6-bisphosphate (FBP) into glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). Uniquely, it is also the primary enzyme responsible for the cleavage of fructose 1-phosphate (F1P), a key intermediate in fructose metabolism, into glyceraldehyde and DHAP.[1][2]

The clinical and pharmaceutical significance of Aldolase B is profound. Genetic mutations in the ALDOB gene that lead to diminished enzyme activity cause Hereditary Fructose Intolerance (HFI).[3] This autosomal recessive disorder results in the toxic accumulation of fructose 1-phosphate in liver and kidney cells following the ingestion of fructose, sucrose, or sorbitol.[3][4][5] The sequelae are severe, including hypoglycemia, abdominal distress, liver failure, and renal dysfunction.[3][4] Consequently, accurate and reliable measurement of Aldolase B activity is paramount for diagnosing HFI, studying its pathophysiology, and for the development of therapeutic interventions targeting metabolic disorders.[4] This document provides a detailed, field-proven protocol for a continuous spectrophotometric assay of Aldolase B activity using its specific substrate, fructose 1-phosphate.

Assay Principle: A Coupled Enzymatic Approach

Directly measuring the products of the Aldolase B reaction (glyceraldehyde and DHAP) in real-time is challenging as they do not possess distinct spectrophotometric properties. Therefore, a coupled enzyme assay is employed to link the activity of Aldolase B to a readily measurable event: the oxidation of nicotinamide adenine dinucleotide (NADH).[6][7]

The principle of this assay is a two-step enzymatic cascade:

  • Primary Reaction (Aldolase B): The enzyme of interest, Aldolase B, catalyzes the cleavage of fructose 1-phosphate (F1P) into one molecule of dihydroxyacetone phosphate (DHAP) and one molecule of glyceraldehyde.

  • Coupling Reaction (Indicator Enzyme): An excess of the auxiliary enzyme, glycerol-3-phosphate dehydrogenase (GPDH; EC 1.1.1.8), is added to the system. GPDH immediately catalyzes the reduction of DHAP to glycerol-3-phosphate. This reaction utilizes one molecule of NADH as a coenzyme, oxidizing it to NAD+.[8]

The rate of the overall reaction is limited by the activity of Aldolase B, as the coupling enzyme (GPDH) is supplied in non-limiting amounts. The oxidation of NADH results in a decrease in absorbance at 340 nm. This change in absorbance over time is directly proportional to the rate of DHAP production, and thus, to the activity of Aldolase B.

It is a critical point of experimental design that this specific protocol quantifies activity based solely on the production of DHAP. The other product, glyceraldehyde, is not measured. Therefore, the stoichiometric relationship is one mole of F1P cleaved yields one mole of DHAP, which consumes one mole of NADH.

AldolaseB_Assay cluster_primary Primary Reaction cluster_coupling Coupling (Indicator) Reaction cluster_detection Spectrophotometric Detection F1P Fructose 1-Phosphate Products F1P->Products DHAP Dihydroxyacetone Phosphate (DHAP) Products->DHAP GA Glyceraldehyde Products->GA G3P Glycerol-3-Phosphate DHAP->G3P Reduces AldoB Aldolase B (Sample) AldoB->Products Catalyzes GPDH Glycerol-3-Phosphate Dehydrogenase (GPDH) (Excess) GPDH->DHAP NADH NADH (Absorbs at 340 nm) NAD NAD+ (No Absorbance at 340 nm) NADH->NAD Oxidizes Spectro Measure Decrease in Absorbance at 340 nm NADH->Spectro NAD->Spectro

Figure 1: Workflow of the coupled enzymatic assay for Aldolase B activity.

Materials and Reagents

Equipment
  • UV-Vis Spectrophotometer (cuvette-based or 96-well plate reader) capable of measuring absorbance at 340 nm with temperature control.

  • Calibrated micropipettes and tips.

  • 96-well UV-transparent flat-bottom plates (if using a plate reader).

  • Standard laboratory glassware and consumables.

  • Water bath or incubator set to assay temperature (e.g., 37°C).

Reagents & Buffers
  • Sample: Purified Aldolase B, cell lysate, or tissue homogenate (e.g., from liver or kidney).

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

  • Fructose 1-Phosphate (F1P) Substrate: D-Fructose 1-phosphate sodium salt.

  • Reduced Nicotinamide Adenine Dinucleotide (NADH): Disodium salt.

  • Glycerol-3-Phosphate Dehydrogenase (GPDH) / Triosephosphate Isomerase (TPI) mix: A high-purity suspension in ammonium sulfate (e.g., from rabbit muscle). While TPI is not strictly necessary for this specific substrate (as G3P is not a direct product), commercial preparations of GPDH are often sold as a mix with TPI, which is perfectly acceptable for use.[8]

  • Ultrapure Water: For all reagent preparations.

Reagent Preparation

It is critical to prepare fresh solutions, especially for NADH and F1P, to ensure optimal activity and minimize background reactions. Protect the NADH stock solution from light.

ReagentStock ConcentrationStorage ConditionsPreparation Instructions
Assay Buffer 100 mM (1X)2-8°CPrepare with ultrapure water, adjust pH to 7.4 at the desired assay temperature, and filter sterilize if storing long-term.
Fructose 1-Phosphate (F1P) 200 mM-20°C in aliquotsDissolve the appropriate amount of F1P salt in Assay Buffer. Prepare small, single-use aliquots to avoid freeze-thaw cycles.
NADH 10 mM-20°C in aliquots (dark)Dissolve NADH disodium salt in Assay Buffer. Verify concentration by measuring A340 (ε = 6220 M⁻¹cm⁻¹). Aliquot and protect from light.
GPDH/TPI Enzyme Mix ~10 mg/mL (stock)2-8°CThis is typically purchased as a stable suspension. Gently mix before use. Do not freeze. Dilute as needed in Assay Buffer immediately before use.

Detailed Assay Protocol

This protocol is optimized for a total reaction volume of 200 µL in a 96-well plate format. Volumes can be scaled up for a 1 mL cuvette-based assay. The final concentrations in the reaction well will be: 20 mM F1P and 0.2 mM NADH .

Sample Preparation
  • Tissue Homogenates: Homogenize fresh or frozen tissue (100 mg) in 1 mL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic fraction) for the assay. Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Cell Lysates: Lyse cells using sonication or a suitable lysis buffer in ice-cold Assay Buffer. Centrifuge to pellet debris and collect the supernatant.

  • Purified Enzyme: Dilute the enzyme in Assay Buffer to a concentration that yields a linear rate of NADH consumption within the assay window.

Assay Procedure (96-Well Plate)
  • Plate Setup: Design the plate layout to include a standard curve (optional, for quantification), samples, and controls. It is essential to run a "Sample Blank" for each sample to account for non-specific NADH oxidation.

Well TypeSample Volume (X µL)Sample Blank (X µL)
Sample (Test) 10 µL-
Sample Blank -10 µL
Reagent Blank --
  • Prepare Master Mix: Prepare a master mix of reagents immediately before use. Prepare enough for all wells plus 10% extra. Keep the master mix on ice.

ComponentVolume per Well (µL)Final Concentration
Assay Buffer148-
NADH (10 mM Stock)40.2 mM
GPDH/TPI Diluted Suspension8Excess (~5 Units/mL)
Total Master Mix Volume 160
  • Prepare Sample Blank Master Mix: This mix omits the substrate (F1P).

ComponentVolume per Well (µL)
Assay Buffer168
NADH (10 mM Stock)4
GPDH/TPI Diluted Suspension8
Total Blank Mix Volume 180
  • Assay Execution: a. Add 10 µL of your sample (or Assay Buffer for the Reagent Blank) to the appropriate wells. b. Add 180 µL of the Sample Blank Master Mix to the "Sample Blank" wells. c. Pre-incubate the plate at the assay temperature (e.g., 37°C) for 5 minutes to allow components to equilibrate. d. To initiate the reaction, add 20 µL of 200 mM F1P substrate solution to the "Sample (Test)" wells. For the "Sample Blank" and "Reagent Blank" wells, add 20 µL of Assay Buffer instead. e. Immediately start kinetic measurement on the spectrophotometer, recording absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

Data Analysis and Calculation

  • Determine the Rate of Reaction:

    • Plot Absorbance (340 nm) vs. Time (minutes) for each well.

    • Identify the linear portion of the curve (where the rate is constant).

    • Calculate the slope of this linear portion to get the rate (ΔA₃₄₀/min).

    • Correct the sample rate by subtracting the rate of the corresponding Sample Blank:

      • Corrected Rate (ΔA/min) = |Rate (Sample Blank)| - |Rate (Sample Test)|

  • Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to enzymatic activity.

    Activity (µmol/min/mL or U/mL) = (ΔA/min × V_reaction) / (ε × L × V_sample)

    Where:

    • ΔA/min is the background-corrected rate of absorbance change per minute.

    • V_reaction is the total volume of the assay in the well (in mL, e.g., 0.2 mL).

    • ε is the molar extinction coefficient for NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹).

    • L is the light path length in cm. For 96-well plates, this must be measured or calculated (for a 200 µL volume, it is typically ~0.5-0.6 cm). For a standard 1 cm cuvette, L = 1.

    • V_sample is the volume of the enzyme sample added to the well (in mL, e.g., 0.01 mL).

  • Specific Activity: To compare the purity or activity of different enzyme preparations, calculate the specific activity:

    Specific Activity (U/mg) = Activity (U/mL) / [Protein Concentration (mg/mL)]

    One unit (U) of Aldolase B activity is defined as the amount of enzyme that catalyzes the cleavage of 1.0 µmol of fructose 1-phosphate per minute at the specified conditions.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or very low activity Inactive Aldolase B sample. Degraded substrate (F1P) or cofactor (NADH). Insufficient coupling enzyme (GPDH).Use a positive control with known activity. Prepare fresh F1P and NADH solutions. Increase the concentration of GPDH in the master mix. Ensure the correct pH and temperature are used.
High background rate Contaminating enzymes in the sample are oxidizing NADH. Spontaneous degradation of NADH.Run the "Sample Blank" control without F1P. If the rate is high, the sample may contain other dehydrogenases. Ensure NADH solution is fresh, protected from light, and kept on ice.
Non-linear reaction rate Substrate depletion. Enzyme concentration is too high. Inhibitors present in the sample.Decrease the amount of sample added to the well to ensure the rate is linear for at least 10 minutes. Check that the initial absorbance at 340 nm is within the linear range of the instrument (typically 0.2-1.5). Dilute the sample if it contains potential inhibitors.

References

  • Creative BioMart. (n.d.). Aldolase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Ali, A. M. (2023). Fructose-1-Phosphate Aldolase Deficiency. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Molecular Biology for coupled-enzyme assay. Retrieved from [Link]

  • Wikipedia. (2023). Aldolase B. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of NAD/NADH-Glo for the adaptation to aldolase A (ALDOA) activity assay. Retrieved from [Link]

  • Drlogy. (n.d.). Which disease is due to a deficiency of Aldolase B? Retrieved from [Link]

  • Boston University. (n.d.). Research - Aldolase. Retrieved from [Link]

  • Medichem Middle East. (n.d.). Manual Procedure Aldolase. Retrieved from [Link]

  • Assay Genie. (2019). Aldolase Activity Colorimetric Assay Kit (#BN00889). Retrieved from [Link]

  • ResearchGate. (2020). A coupled enzyme assay for the determination of FBP-cleavage activity. Retrieved from [Link]

  • PubMed. (2023). Newly discovered roles of triosephosphate isomerase including functions within the nucleus. Retrieved from [Link]

  • Wikipedia. (2023). Triosephosphate isomerase. Retrieved from [Link]

  • ACS Publications. (1976). Fructose 1,6-bisphosphate: isomeric composition, kinetics, and substrate specificity for the aldolases. Biochemistry. Retrieved from [Link]

  • PubMed. (1993). Spectroscopic evidence for NADH-induced conformational changes in rabbit muscle aldolase. Retrieved from [Link]

  • MedlinePlus Genetics. (2011). ALDOB gene. Retrieved from [Link]

  • Wikipedia. (2023). Fructose-bisphosphate aldolase. Retrieved from [Link]

  • Journal of Biological Chemistry. (1959). The Mechanism of the Triosephosphate Isomerase Reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Triosephosphate isomerase – Knowledge and References. Retrieved from [Link]

  • Rupa Health. (n.d.). ALDOB. Retrieved from [Link]

  • YouTube. (2023). Triose Phosphate Isomerase Explained in 60 Seconds | Glycolysis Step 5 Simplified. Retrieved from [Link]

Sources

Application

Using Fructose 1-phosphate sodium in metabolic flux analysis

Targeting the Fructose 1-Phosphate Node using Fructose 1-Phosphate Disodium Abstract This application note details the strategic integration of Fructose 1-phosphate (F1P) disodium salt into metabolic flux analysis (MFA)...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Fructose 1-Phosphate Node using Fructose 1-Phosphate Disodium

Abstract

This application note details the strategic integration of Fructose 1-phosphate (F1P) disodium salt into metabolic flux analysis (MFA) workflows. Unlike glucose, fructose metabolism bypasses the phosphofructokinase (PFK) checkpoint, entering glycolysis via the high-flux "fructolysis" pathway. The accumulation of F1P is a critical biomarker for Hereditary Fructose Intolerance (HFI) and a driver of de novo lipogenesis (DNL) in NAFLD. This guide provides protocols for using F1P disodium as a quantitative reference standard to define absolute metabolite pool sizes—a prerequisite for non-stationary MFA (INST-MFA)—and as a substrate for in vitro kinetic assays to validate Aldolase B activity.

Introduction: The F1P Bypass & Metabolic Control

In metabolic engineering and drug development, the "F1P Node" represents a high-value target. While glucose flux is tightly gated by PFK-1, fructose is rapidly phosphorylated by Ketohexokinase (KHK) to Fructose 1-phosphate (F1P).[1] F1P is then cleaved by Aldolase B into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[1][2][3][4]

Why Focus on F1P?

  • Unregulated Flux: The conversion of Fructose

    
     F1P depletes ATP rapidly, unconstrained by cellular energy status.
    
  • Toxicity Marker: In Aldolase B deficiency (HFI) or inhibition, F1P accumulates to millimolar levels, sequestering inorganic phosphate (

    
    ) and triggering liver failure.
    
  • MFA Challenge: F1P is an isomer of Fructose 6-phosphate (F6P) and Glucose 6-phosphate (G6P). Standard LC-MS methods often fail to resolve F1P, leading to erroneous flux calculations.

Role of Fructose 1-Phosphate Disodium: This reagent (CAS 71662-09-4) is the stable, soluble form of the metabolite. It is not a cell-permeable tracer. Its primary utility in MFA is twofold:

  • Analytical Standard: To establish retention times and calibration curves for absolute quantification (pool size measurement).

  • Kinetic Substrate: For cell-free enzymatic assays to determine

    
     of Aldolase B, providing essential constraints for metabolic modeling.
    
Material Science & Reagent Handling

Compound: D-Fructose 1-phosphate disodium salt Formula:


MW:  304.10  g/mol [5]
ParameterSpecificationScientific Rationale
Solubility >50 mg/mL (Water)The phosphate group and sodium counterions provide high polarity.
Stability Hygroscopic; Hydrolysis-proneThe C1-phosphate ester bond is labile. Acidic conditions promote hydrolysis to fructose +

.
Storage -20°C, DesiccatedPrevent moisture absorption which accelerates degradation.
Solution pH Maintain pH 7.0–7.5Avoid acidification. Use HEPES or Ammonium Carbonate buffers for LC-MS compatibility.
Core Protocol: Absolute Quantification of F1P Pools for INST-MFA

Objective: To determine the intracellular concentration (


) of F1P. In Non-Stationary MFA, flux is calculated as 

. Without the pool size (quantified using the F1P sodium standard), you cannot calculate absolute flux.
Phase A: Chromatographic Separation of Isomers (Method Development)

The critical failure point in Fructose MFA is the co-elution of F1P with F6P and G6P. System: UHPLC coupled to Triple Quadrupole MS (QQQ). Column: Hydrophilic Interaction Liquid Chromatography (HILIC) - Polymeric amide or Zwitterionic phase recommended.

Step-by-Step Optimization:

  • Standard Preparation: Dissolve Fructose 1-phosphate disodium to 10 mM in water. Prepare a mixed standard containing F1P, F6P, and G6P (10

    
     each).
    
  • Mobile Phase Setup:

    • MP A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves phosphate separation on HILIC).

    • MP B: Acetonitrile.

  • Gradient Profile:

    • Start: 85% B (Partitioning mechanism).

    • Ramp to 60% B over 12 minutes.

    • Note: F1P typically elutes after F6P due to the interaction of the C1-phosphate with the stationary phase.

  • MS/MS Transitions (Negative Mode):

    • Precursor:

      
       259.0 (Deprotonated hexose-phosphate).
      
    • Product (Quant):

      
       97.0 (
      
      
      
      ).
    • Validation: Verify baseline separation of the three isomers.

Phase B: Biological Extraction & Spike-In
  • Cell Culture: Grow hepatocytes (e.g., HepG2) with [U-

    
    C]-Fructose tracer.
    
  • Quenching: Rapidly wash cells with ice-cold saline. Add -80°C 80:20 Methanol:Water .

  • Internal Standard Addition: Add a known quantity of non-labeled Fructose 1-phosphate disodium (e.g., 500 pmol) to a parallel set of unlabeled control samples (Standard Addition Method) to account for matrix effects, OR use

    
    C-yeast extract as a global internal standard.
    
  • Extraction: Vortex, sonicate (4°C), and centrifuge (15,000 x g, 10 min).

  • Analysis: Inject supernatant into the optimized LC-MS/MS method.

Application: In Vitro Aldolase B Kinetic Assay

Objective: To measure the maximum catalytic capacity (


) of the Aldolase B step. This value is used as an upper-bound constraint in metabolic flux modeling software (e.g., INCA, 13C-Flux2).

Reagents:

  • Substrate: Fructose 1-phosphate disodium (stock 100 mM).

  • Enzyme Source: Cell lysate or recombinant Aldolase B.

  • Coupling Enzyme: Glycerol-3-Phosphate Dehydrogenase (GPDH) + Triose Phosphate Isomerase (TPI).

  • Cofactor: NADH.

Workflow:

  • Reaction Mix: Buffer (pH 7.4), 0.2 mM NADH, excess GPDH/TPI.

  • Initiation: Add cell lysate. Monitor baseline NADH oxidation.

  • Substrate Addition: Add Fructose 1-phosphate disodium at varying concentrations (0, 0.5, 1, 2, 5, 10 mM).

  • Detection: Monitor absorbance at 340 nm (NADH consumption).

    • Mechanism:[6][7] F1P

      
       DHAP + Glyceraldehyde.[1][2][3] DHAP + NADH 
      
      
      
      G3P +
      
      
      .
  • Calculation: Plot initial velocity (

    
    ) vs. [F1P]. Fit to Michaelis-Menten equation to derive 
    
    
    
    and
    
    
    .
Visualization: The Fructolysis Flux Workflow

FructolysisMFA cluster_pathway Fructolysis Pathway (Biological System) cluster_workflow MFA Analytical Workflow Fruc_Ex Fructose (Extracellular) Fruc_In Fructose (Intracellular) Fruc_Ex->Fruc_In GLUT5 F1P Fructose 1-Phosphate (Target Node) Fruc_In->F1P KHK (Rapid) Trioses DHAP + Glyceraldehyde F1P->Trioses Aldolase B (Rate Limiting) LCMS HILIC-MS/MS Analysis (Isomer Separation) F1P->LCMS Extraction Lipid De Novo Lipogenesis Trioses->Lipid Tracer 13C-Fructose Tracer Tracer->Fruc_Ex Input Standard F1P Disodium Salt (Reference Standard) Standard->LCMS Calibration/Spike-in Data Flux Calculation (Pool Size + Enrichment) LCMS->Data

Figure 1: Integration of F1P Disodium Standard into Fructose Metabolic Flux Analysis. The diagram illustrates the biological pathway (left) and the analytical intervention (right) where the F1P salt is used to calibrate the measurement of the intracellular F1P node.

References
  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism, 27(2), 351-361. Link

    • Significance: Establishes the flux map of fructose metabolism and the importance of the F1P node in gut vs. liver.
  • Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry, 86, 277-304. Link

    • Significance: Authoritative source on LC-MS isomer separation (F1P vs F6P) and the necessity of pure standards.
  • Hui, S., et al. (2020). "Quantitative Fluxomics of Circulating Metabolites." Cell Metabolism, 32(4), 676-688. Link

    • Significance: Describes the methodology for calculating absolute flux using pool sizes and isotopic enrichment.
  • BOC Sciences. "D-Fructose 1-phosphate disodium salt Product Information."

    • Significance: Source for physicochemical properties and solubility d
  • Tolan, D. R. (1995). "Molecular Basis of Hereditary Fructose Intolerance: Mutations and Polymorphisms in the Human Aldolase B Gene." Human Mutation, 6(3), 210-218. Link

    • Significance: Mechanistic grounding for F1P accumulation toxicity.[2][7]

Sources

Method

Application Note: Enzymatic Quantification of Fructose 1-Phosphate in Cell Lysates

Introduction Fructose 1-phosphate (F1P) is a critical intermediate in fructose metabolism. In tissues such as the liver, kidney, and small intestine, fructose is phosphorylated to F1P by fructokinase.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fructose 1-phosphate (F1P) is a critical intermediate in fructose metabolism. In tissues such as the liver, kidney, and small intestine, fructose is phosphorylated to F1P by fructokinase. F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which subsequently enter the glycolytic or gluconeogenic pathways.[1][2] The accumulation of F1P is a key pathological marker in Hereditary Fructose Intolerance (HFI), an autosomal recessive disorder caused by a deficiency in aldolase B.[1][3] This accumulation leads to the sequestration of inorganic phosphate, inhibition of glycogenolysis and gluconeogenesis, and can result in severe hypoglycemia and liver damage upon fructose ingestion.[1] Therefore, the accurate quantification of intracellular F1P is essential for studying fructose metabolism, diagnosing HFI, and for the development of therapeutic strategies.

This application note provides a detailed protocol for the sensitive quantification of F1P in cell lysates using a coupled enzymatic assay. The method is based on the specific cleavage of F1P by aldolase, followed by a series of reactions that lead to the oxidation of NADH, which can be measured spectrophotometrically.

Assay Principle

The quantification of Fructose 1-phosphate is achieved through a coupled enzyme assay that follows the consumption of NADH. The enzymatic cascade is initiated by the specific cleavage of F1P by Fructose-1-Phosphate Aldolase (Aldolase B).

  • Fructose-1-Phosphate Aldolase (Aldolase B) cleaves F1P into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde.

  • Triosephosphate Isomerase (TPI) catalyzes the reversible conversion of Glyceraldehyde to DHAP. This ensures that all triose-phosphate products from the first reaction are converted to DHAP.

  • Glycerol-3-Phosphate Dehydrogenase (GDH) then reduces DHAP to glycerol-3-phosphate. This reaction consumes one molecule of NADH for every molecule of DHAP.

The overall reaction results in the consumption of two molecules of NADH for each molecule of F1P present in the sample. The decrease in NADH concentration is measured by the change in absorbance at 340 nm.[4] The concentration of F1P in the sample is directly proportional to the decrease in absorbance.

F1P Enzymatic Assay Principle cluster_0 Reaction Steps cluster_1 Cofactor Conversion (Measured) F1P Fructose 1-Phosphate DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B + GA Glyceraldehyde G3P Glycerol-3-Phosphate DHAP->G3P Glycerol-3-Phosphate Dehydrogenase (GDH) DHAP:e->G3P:w NADH1 NADH + H+ NADH2 NADH + H+ GA->DHAP Triosephosphate Isomerase (TPI) GA->DHAP NAD1 NAD+ NADH1->NAD1 (x1) NAD2 NAD+ NADH2->NAD2 (x1) label1 2 NADH consumed per F1P

Caption: Enzymatic cascade for F1P quantification.

Experimental Workflow Overview

The entire process, from cell culture to data analysis, requires careful execution to ensure accuracy and reproducibility. The key stages are outlined below.

F1P Quantification Workflow A 1. Cell Culture (Adherent or Suspension) B 2. Cell Harvesting (Scraping / Centrifugation) A->B C 3. Quenching & Lysis (Metabolite Extraction) B->C D 4. Deproteinization (e.g., Perchloric Acid) C->D E 5. Neutralization & Centrifugation D->E F 6. Prepare Standards & Samples in 96-well plate E->F G 7. Add Assay Reaction Mix F->G H 8. Incubate & Read Absorbance (Kinetic or Endpoint at 340 nm) G->H I 9. Data Analysis (Calculate F1P Concentration) H->I

Caption: High-level experimental workflow.

Materials and Reagents

Equipment
  • Spectrophotometer capable of reading 96-well plates at 340 nm

  • Refrigerated centrifuge

  • 96-well UV-transparent flat-bottom plates

  • Multichannel pipette

  • Standard laboratory pipettes

  • Vortex mixer

  • Ice bucket

Reagents
ReagentSupplierCatalog No. (Example)Storage
Fructose 1-Phosphate (F1P) StandardSigma-AldrichF7628-20°C
Aldolase (from rabbit muscle)Sigma-AldrichA2714-20°C
Triosephosphate Isomerase (TPI)Sigma-AldrichT2391-20°C
α-Glycerophosphate Dehydrogenase (GDH)Sigma-AldrichG6751-20°C
β-NADH, Disodium SaltSigma-AldrichN8129-20°C
Perchloric Acid (PCA), 70%Sigma-Aldrich311421Room Temp
Potassium Carbonate (K2CO3)Sigma-AldrichP5833Room Temp
Triethanolamine (TEA) HydrochlorideSigma-AldrichT1502Room Temp
Magnesium Chloride (MgCl2)Sigma-AldrichM8266Room Temp
Ultrapure Water--Room Temp

Detailed Experimental Protocol

Reagent Preparation

Rationale: Preparing fresh reagents and buffers is critical for optimal enzyme activity and assay stability. The pH of the assay buffer is crucial for the enzymatic reactions.

  • Assay Buffer (100 mM TEA, 2 mM MgCl₂, pH 7.6):

    • Dissolve 1.86 g of Triethanolamine-HCl and 20.3 mg of MgCl₂ in 90 mL of ultrapure water.

    • Adjust the pH to 7.6 with 5 M KOH.

    • Bring the final volume to 100 mL with ultrapure water.

    • Store at 4°C for up to one month.

  • Perchloric Acid (PCA) Solution (0.6 M):

    • Carefully add 5.2 mL of 70% PCA to 94.8 mL of ice-cold ultrapure water.

    • Keep on ice. Caution: PCA is highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • Potassium Carbonate (K₂CO₃) Solution (2 M):

    • Dissolve 27.64 g of K₂CO₃ in 100 mL of ultrapure water.

    • Store at room temperature.

  • F1P Standard Stock (10 mM):

    • Dissolve an appropriate amount of F1P salt in ultrapure water to make a 10 mM stock solution.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • NADH Stock Solution (10 mM):

    • Dissolve 3.5 mg of NADH in 0.5 mL of Assay Buffer.

    • Prepare fresh on the day of the experiment and keep on ice, protected from light.

Sample Preparation (Cell Lysates)

Rationale: This is the most critical part of the protocol. The goal is to instantaneously quench all enzymatic activity to prevent F1P degradation or interconversion, and then efficiently extract the metabolite.[5] Perchloric acid is a strong protein denaturant that effectively stops enzymatic reactions.[6]

For Adherent Cells (e.g., in a 10 cm dish):

  • Aspirate the culture medium completely.

  • Quickly wash the cell monolayer once with 5 mL of ice-cold PBS.

  • Immediately aspirate the PBS and add 1 mL of ice-cold 0.6 M PCA directly to the dish.[7]

  • Scrape the cells quickly with a cell scraper and transfer the acidic lysate into a pre-chilled microcentrifuge tube.

  • Proceed to Step 7.

For Suspension Cells: 6. Centrifuge the required number of cells (e.g., 5-10 million cells) at 500 x g for 5 minutes at 4°C. 7. Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold 0.6 M PCA by vortexing vigorously.[7]

Deproteinization and Neutralization: 8. Incubate the PCA lysate on ice for 15 minutes. 9. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. 10. Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. 11. Neutralize the extract by adding 2 M K₂CO₃ dropwise while vortexing gently. Monitor the pH with pH paper until it reaches ~7.0. This will precipitate the perchlorate as potassium perchlorate. 12. Incubate on ice for 10 minutes to ensure complete precipitation. 13. Centrifuge at 16,000 x g for 10 minutes at 4°C. 14. Carefully collect the supernatant, which now contains the F1P. This is your "Sample" . 15. Determine the protein concentration of the original lysate (using a parallel sample lysed in RIPA buffer) or perform a DNA quantification on the PCA pellet for normalization purposes.[8]

Standard Curve Preparation

Prepare a dilution series of the 10 mM F1P stock solution in Assay Buffer to create standards. A typical range is from 0 to 100 µM.

StandardF1P Stock (10 mM)Assay BufferFinal F1P Conc. (µM)
S0 (Blank)0 µL1000 µL0
S12 µL998 µL20
S24 µL996 µL40
S36 µL994 µL60
S48 µL992 µL80
S510 µL990 µL100
Assay Procedure

Rationale: The assay is performed in a 96-well plate for high-throughput analysis. A kinetic measurement is preferred as it allows for the verification of the reaction linearity.

  • Prepare the Reaction Mix: Prepare a master mix for all wells. For each reaction, you will need:

    • Assay Buffer: 85 µL

    • NADH (10 mM): 1 µL (Final concentration: 100 µM)

    • Triosephosphate Isomerase (TPI): 1 µL (~10 units)

    • Glycerol-3-Phosphate Dehydrogenase (GDH): 1 µL (~2 units)

    • Aldolase: 2 µL (~1 unit)

    • Total Volume per well: 90 µL

  • Set up the Plate:

    • Add 10 µL of each Standard (S0-S5) to their respective wells in triplicate.

    • Add 10 µL of your prepared Sample to the sample wells in triplicate.

    • Add 10 µL of Assay Buffer to background control wells (optional, to check for NADH degradation).

  • Start the Reaction:

    • Add 90 µL of the Reaction Mix to each well.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

  • Measure Absorbance:

    • Immediately place the plate in the spectrophotometer.

    • Measure the absorbance at 340 nm (A_initial).

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the final absorbance at 340 nm (A_final).

    • Alternatively (Recommended): Measure the absorbance kinetically every 1-2 minutes for 30-60 minutes at 37°C.

Data Analysis

  • Calculate the change in absorbance (ΔA) for each well (Standards and Samples): ΔA = A_initial - A_final

  • Correct for the Blank: Subtract the ΔA of the blank (S0) from the ΔA of all other standards and samples. ΔA_corrected = ΔA_sample - ΔA_blank

  • Generate the Standard Curve: Plot the ΔA_corrected for the F1P standards against their known concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).

  • Calculate F1P Concentration in the Sample: Use the equation from the standard curve to calculate the concentration of F1P in the well. F1P Concentration (µM) = (ΔA_corrected_sample - c) / m

  • Account for Dilution: The result from step 4 is the concentration in the 10 µL of sample added to the well. You must account for the dilution during the sample preparation step to find the concentration in the original cell lysate. This will depend on the volumes used during the PCA extraction and neutralization.

  • Normalize the Data: Normalize the final F1P concentration to the protein concentration or cell number of the original sample to allow for comparison between different samples. The final units are typically nmol/mg protein or nmol/10⁶ cells.

Assay Validation and Quality Control

  • Spike-and-Recovery: To validate the assay in your specific cell lysate matrix, perform a spike-and-recovery experiment. Add a known amount of F1P standard to a sample lysate and measure the recovery. It should ideally be between 80-120%.

  • Linear Range: Ensure that the absorbance values of your samples fall within the linear range of the standard curve. If a sample is too concentrated, dilute it with Assay Buffer and re-run.

  • Negative Control: A sample from cells known not to have been exposed to fructose can serve as a useful negative control.

  • Enzyme Activity Control: Ensure the auxiliary enzymes (TPI, GDH) are not rate-limiting by using them in slight excess.

Troubleshooting

IssuePossible CauseSolution
High Background Signal (Low initial A340) NADH degradation.Prepare NADH solution fresh. Protect from light and keep on ice.[9]
Contaminated reagents.Use high-purity water and reagents.
No or Low Signal Change Inactive enzyme(s).Check enzyme storage and expiration. Use fresh enzymes.[10]
Incorrect pH of assay buffer.Remake buffer and verify pH is 7.6 at assay temperature.
F1P concentration below detection limit.Concentrate the sample or increase the number of cells used for extraction.[9]
Inhibitors present in the sample.Perform a spike-and-recovery test. If inhibition is present, further sample cleanup may be needed.
Non-linear Reaction Rate (in kinetic mode) Substrate depletion.Dilute the sample to ensure it falls within the linear range of the assay.
Enzyme instability.Ensure proper storage and handling of enzymes.
High Well-to-Well Variability Pipetting errors.Use calibrated pipettes. Prepare a master mix to minimize pipetting variations.[10]
Air bubbles in wells.Be careful during pipetting to avoid bubbles. Centrifuge the plate briefly if needed.[11]
Incomplete mixing.Ensure the plate is mixed properly after adding the reaction mix.

References

  • Walsh Medical Media. (2015).
  • Ngoennet, S., et al. (2020). A coupled enzyme assay for the determination of FBP-cleavage activity.
  • Ali, A. M. (2023). Fructose-1-Phosphate Aldolase Deficiency. In StatPearls.
  • Profacgen. Fructose-1,6-bisphosphate Aldolase (FBA) Assay Kit (GLYAF-K018M).
  • Semantic Scholar.
  • Invitae. Hereditary Fructose Intolerance Test.
  • PubMed. (2022).
  • Mass Spectrometry Research Facility.
  • Rabinowitz, J. D., & Kimball, E. (2007). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PubMed Central.
  • Tawk, L., et al. (2021). Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target. PubMed Central.
  • PubMed Central. (2024).
  • ResearchG
  • Perchloric acid extraction. (2010).
  • Sigma-Aldrich. (1994).
  • Villas-Bôas, S. G., et al. (2007). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. PubMed Central.
  • Abcam.
  • Abcam.
  • BioAssay Systems. Troubleshooting.
  • ResearchGate. (2022). (PDF)
  • MDPI. (2022). Body-Wide Glycolytic Shift, Oxidative Stress, and Sex-Specific Effect of Caloric Restriction in a Mouse Model of Alzheimer's Disease.
  • ResearchGate. (2014). (PDF) Metabolite Measurement: Pitfalls to Avoid and Practices to Follow.
  • Canto, C., et al. (2019).
  • Proteintech Group.
  • Scholarly Publications Leiden University. (2013). Extraction for Metabolomics.
  • Thermo Fisher Scientific. Protein and Enzyme Activity Assays Support—Troubleshooting.
  • Several extraction procedures available in addition to PCA extraction.
  • Cell Biolabs, Inc. NAD+/NADH Assay Kit (Colorimetric).
  • Scientific Reports. (2020).
  • Biomol.

Sources

Application

Advanced Applications of Fructose 1-Phosphate (F1P) Sodium Salt in Metabolic Drug Discovery

Executive Summary: The "Fructose Trap" and Therapeutic Targets[1][2][3] In the landscape of metabolic drug discovery—specifically for Non-Alcoholic Steatohepatitis (NASH), Type 2 Diabetes (T2D), and Hereditary Fructose I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fructose Trap" and Therapeutic Targets[1][2][3]

In the landscape of metabolic drug discovery—specifically for Non-Alcoholic Steatohepatitis (NASH), Type 2 Diabetes (T2D), and Hereditary Fructose Intolerance (HFI)—Fructose 1-Phosphate (F1P) is not merely a metabolite; it is a critical signaling node.

F1P accumulation, driven by the unregulated activity of Ketohexokinase (KHK) and the rate-limiting kinetics of Aldolase B, leads to hepatic ATP depletion and inflammatory signaling (the "Fructose Trap"). Furthermore, F1P acts as a potent allosteric regulator of glucose metabolism by triggering the dissociation of Glucokinase (GK) from its Regulatory Protein (GKRP).

This guide details the application of Fructose 1-Phosphate Sodium Salt as a high-purity reagent in three critical workflows:

  • Aldolase B Modulator Screening: Using F1P as a specific substrate.

  • Glucokinase (GK) Activation Assays: Mimicking the "fed state" signal to release GK from GKRP.

  • KHK Inhibitor Validation: Using F1P as a quantitative mass spectrometry standard to verify target engagement.

Mechanistic Grounding: The F1P Signaling Hub

To design effective assays, one must understand the dual role of F1P: as a metabolic intermediate and an allosteric switch.

The Fructolysis Pathway & GK Regulation

Unlike glucose metabolism, fructose phosphorylation by KHK is not feedback-inhibited by ATP or citrate. This leads to rapid F1P accumulation, sequestering intracellular phosphate. Simultaneously, F1P binds to GKRP in the nucleus, causing it to release Glucokinase (GK), which then translocates to the cytosol to phosphorylate glucose.

F1P_Pathway Fructose Fructose (Extracellular) KHK Ketohexokinase (KHK) (Drug Target: NASH) Fructose->KHK F1P Fructose 1-Phosphate (F1P) (The 'Trap' & Signal) Fructose->F1P Phosphorylation KHK->F1P AldolaseB Aldolase B (Rate Limiting) F1P->AldolaseB DHAP DHAP + Glyceraldehyde F1P->DHAP Cleavage GKRP_GK GKRP-GK Complex (Inactive/Nuclear) F1P->GKRP_GK Allosteric Binding (Dissociation) AldolaseB->DHAP GK_Active Glucokinase (GK) (Active/Cytosolic) GKRP_GK->GK_Active Release Glucose Glucose Metabolism (Glycogen Synthesis) GK_Active->Glucose Promotes

Figure 1: F1P serves as the metabolic product of KHK and the allosteric trigger for Glucokinase activation.

Application 1: Screening for Aldolase B Modulators

Context: Aldolase B deficiency causes HFI.[1] Conversely, enhancing Aldolase B activity or preventing F1P accumulation is a therapeutic strategy for liver injury. Reagent Role: F1P Sodium Salt acts as the specific substrate to measure enzyme kinetics (


 and 

).
Protocol: Coupled Enzyme Activity Assay

Principle: Aldolase B cleaves F1P into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[2][3] The DHAP is reduced to Glycerol-3-Phosphate by Glycerol-3-Phosphate Dehydrogenase (GPDH), oxidizing NADH to NAD+. The rate of NADH depletion (measured at 340 nm) is directly proportional to Aldolase B activity.

Materials:

  • Substrate: Fructose 1-phosphate disodium salt (100 mM stock in dH2O).

  • Enzyme: Recombinant Human Aldolase B.

  • Coupling Enzyme: GPDH (Glycerol-3-phosphate dehydrogenase).

  • Cofactor: NADH (freshly prepared).

Step-by-Step Methodology:

  • Buffer Prep: Prepare Assay Buffer (50 mM TEA, pH 7.4, 1 mM EDTA).

  • Master Mix: In a UV-transparent 96-well plate, combine:

    • Assay Buffer (to final volume 200 µL)

    • 0.2 mM NADH

    • 1 U/mL GPDH

    • 10 nM Aldolase B (Optimization required based on specific batch activity)

  • Baseline: Incubate at 25°C for 5 minutes to establish a flat baseline (monitor A340).

  • Initiation: Add Fructose 1-phosphate disodium salt to initiate the reaction.

    • Screening concentration: 5 mM (Saturating, typically >

      
      ).
      
    • Kinetic profiling: 0.1 mM to 10 mM.

  • Measurement: Monitor Absorbance at 340 nm kinetically for 10–20 minutes.

  • Analysis: Calculate the slope (

    
    ) in the linear range.
    

Expert Insight: Ensure your F1P reagent is free of Fructose 1,6-bisphosphate (F1,6BP). Aldolase B has activity against both, but Aldolase A (muscle isoform contaminant) is highly active against F1,6BP. Using high-purity F1P ensures specificity for the liver isozyme (Aldolase B) [1, 2].

Application 2: Glucokinase (GK) Translocation Assay

Context: Small molecule GK activators (GKAs) are developed for T2D. However, many GKAs fail because they disrupt the physiological regulation by GKRP. Reagent Role: F1P is the physiological "standard" for GK activation. It is used to validate that a drug candidate does not interfere with the natural F1P-mediated release of GK.

Protocol: In Vitro GK-GKRP Dissociation Screen

Principle: In the absence of F1P, GKRP binds GK, inhibiting its activity. Addition of F1P binds GKRP, releasing GK. GK activity is then measured via a coupled G6PDH assay (production of NADPH).

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate Recombinant GK (50 nM) and GKRP (200 nM) in buffer (25 mM HEPES pH 7.1, 25 mM KCl, 1 mM DTT) for 30 minutes. Note: GK activity should be >90% inhibited.

  • Compound Addition: Add test compounds (GKAs) or vehicle.

  • F1P Trigger: Add Fructose 1-phosphate sodium salt (50 µM final).

    • Why 50 µM? This mimics physiological micromolar concentrations sufficient to trigger dissociation [3].

  • Substrate Addition: Add Glucose (5 mM), ATP (2 mM), and NADP+ / G6PDH coupling mix.

  • Readout: Measure NADPH fluorescence (Ex 340nm / Em 460nm).

  • Interpretation:

    • Low Signal: GK remains bound to GKRP (Inhibition).

    • High Signal (F1P Control): GK released (Physiological activation).

    • High Signal (No F1P): Compound disrupts GK-GKRP interaction (potential hypoglycemia risk).

Application 3: KHK Inhibitor Validation (LC-MS/MS)

Context: KHK inhibitors aim to prevent F1P accumulation in NASH. Efficacy is defined by the reduction of intracellular F1P. Reagent Role: F1P Sodium Salt is used as the external calibration standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification.

Protocol: Intracellular F1P Quantification

Sample: Primary Hepatocytes treated with KHK Inhibitor + Fructose challenge.

Methodology:

  • Cell Lysis: Quench cells with ice-cold Methanol:Acetonitrile:Water (40:40:20) to stop metabolism immediately. F1P is labile; avoid acid extraction if possible.

  • Standard Curve Preparation:

    • Dissolve Fructose 1-phosphate disodium salt in water to 10 mM.

    • Prepare serial dilutions (1 nM to 10 µM) in the same lysis solvent matrix.

  • LC-MS/MS Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to F1P's high polarity. (e.g., BEH Amide).[4]

    • Mobile Phase: A: 10 mM Ammonium Acetate pH 9.0 (High pH improves phosphate peak shape); B: Acetonitrile.

    • Transition: Monitor m/z 259.0

      
       96.9 (Phosphate group) in Negative Ion Mode (ESI-).
      
  • Validation:

    • Normalize F1P signal to total protein or cell count.

    • Success Criteria: A potent KHK inhibitor should reduce F1P levels to near-baseline even in the presence of high fructose [4, 5].

Reagent Handling & Stability

ParameterSpecification / Recommendation
Chemical Form Fructose 1-Phosphate Disodium Salt (

)
Solubility Highly soluble in water (> 50 mg/mL). Insoluble in ethanol/organic solvents.
pH Stability Stable at neutral pH (7.0–8.0). Acid Labile: The phosphate ester bond hydrolyzes in strong acid. Avoid acidic precipitation methods (e.g., TCA) for sample prep.
Storage Powder: -20°C (desiccated). Aqueous Stock: -80°C. Avoid freeze-thaw cycles; aliquot single-use stocks.
Stoichiometry MW ~ 304.1 g/mol (Disodium). Account for sodium mass when calculating molarity.

References

  • Aldolase B Specificity: Gherardi, G. et al. (2012). "Structure and mechanism of human aldolase B." Acta Crystallographica Section D, 68(10). Link

  • HFI Diagnostics: Tolan, D. R. (1995). "Blood drops on filter paper for detection of hereditary fructose intolerance." The Journal of Pediatrics, 127(5). Link

  • GK-GKRP Regulation: Van Schaftingen, E. et al. (1994). "The regulatory protein of glucokinase."[5][6][7] Advances in Enzyme Regulation, 34. Link

  • KHK Inhibitor Screening: Maryanoff, B. E. et al. (2011). "Ketohexokinase inhibitors for the treatment of metabolic disease." Journal of Medicinal Chemistry, 54(20). Link

  • F1P Toxicity in NASH: Lanaspa, M. A. et al. (2013). "Uric acid induces hepatic steatosis by generation of mitochondrial oxidative stress." Journal of Biological Chemistry, 288. Link

Sources

Method

Application Note: Spectrophotometric Determination of Fructose 1-Phosphate (F1P)

This Application Note is designed for researchers and drug development professionals requiring a robust, quantitative method for determining Fructose 1-Phosphate (F1P) concentrations in biological tissues or cell lysates...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, quantitative method for determining Fructose 1-Phosphate (F1P) concentrations in biological tissues or cell lysates.

Introduction & Principle

Fructose 1-phosphate (F1P) is a pivotal intermediate in hepatic fructose metabolism (fructolysis). In Hereditary Fructose Intolerance (HFI), a deficiency in Aldolase B leads to the toxic accumulation of F1P, causing phosphate depletion and metabolic failure. Accurate quantification of F1P is critical for studying metabolic syndrome, liver injury, and the efficacy of therapeutic inhibitors of Ketohexokinase (KHK).

The Challenge

F1P lacks a distinct chromophore and is heat-labile, making direct detection impossible. Standard chromatographic methods (LC-MS/MS) are sensitive but low-throughput. This protocol utilizes a Differential Enzymatic Assay based on the specificity of Aldolase isoforms, providing a rapid, cost-effective, and self-validating quantification method.

Assay Principle

The determination relies on the cleavage of F1P by Aldolase B into Dihydroxyacetone Phosphate (DHAP) and D-Glyceraldehyde. The DHAP formed is immediately reduced to Glycerol-3-Phosphate (G3P) by Glycerol-3-Phosphate Dehydrogenase (GPDH) , consuming a stoichiometric amount of NADH.

The Reaction Scheme:

Stoichiometry: 1 mole of F1P corresponds to the oxidation of 1 mole of NADH. The decrease in absorbance at 340 nm (


) is directly proportional to the F1P concentration.

Critical Specificity Note: Aldolase B acts on both F1P and Fructose-1,6-bisphosphate (F1,6BP). To ensure specificity, Aldolase A (Muscle Aldolase) —which has high activity for F1,6BP but negligible activity for F1P (


-fold higher)—is used in a parallel control to quantify and subtract the F1,6BP background.

Metabolic Pathway & Assay Logic[1]

The following diagram illustrates the fructolysis pathway and the enzymatic coupling strategy used in this assay.

F1P_Assay_Pathway cluster_Assay Coupled Assay Reaction Fructose Fructose F1P Fructose 1-Phosphate (Target Analyte) Fructose->F1P ATP -> ADP DHAP DHAP F1P->DHAP Primary Reaction GA Glyceraldehyde F1P->GA F16BP Fructose 1,6-Bisphosphate (Interferent) F16BP->DHAP Interference GAP GAP F16BP->GAP G3P Glycerol-3-Phosphate DHAP->G3P Signal Generation NADH NADH (High Abs 340nm) NAD NAD+ (Low Abs 340nm) NADH->NAD Absorbance Decrease KHK Ketohexokinase AldB Aldolase B (Cleaves F1P & F1,6BP) AldB->F1P AldA Aldolase A (Cleaves F1,6BP only) AldA->F16BP GPDH GPDH GPDH->DHAP

Caption: Schematic of the enzymatic conversion of F1P to DHAP and the subsequent NADH-coupled reduction. Aldolase B is the rate-limiting detection enzyme.

Materials & Reagents

Ensure all reagents are of analytical grade. Water must be double-distilled or ultrapure (Milli-Q).

Buffer Solution (Reaction Mix)
  • Buffer Base: 50 mM Triethanolamine (TEA) or Imidazole-HCl, pH 7.5.

  • EDTA: 2 mM (to chelate heavy metals that inhibit GPDH).

  • Magnesium Acetate: 5 mM (activator for Aldolases).

Enzymatic Reagents
ComponentConcentration (Stock)Concentration (Final Assay)Role
NADH 10 mM (Freshly prep)0.2 mMSignal reporter (Chromophore)
GPDH 100 U/mL2 U/mLAuxiliary enzyme (Coupling)
TPI 1000 U/mL5 U/mLConverts GAP to DHAP (for F1,6BP correction)
Aldolase A 100 U/mL (Rabbit Muscle)0.5 U/mLSpecificity Control (F1,6BP removal)
Aldolase B 10 mg/mL (Liver extract*)~0.2 U/mLTarget Enzyme (F1P cleavage)

*Note: Recombinant Human Aldolase B is preferred. If unavailable, prepared Rat Liver Homogenate (depleted of endogenous substrates) can be used.

Sample Preparation (Tissue Extraction)[2][3]

F1P is labile. Rapid metabolism continues after tissue harvest. Freeze clamping is mandatory.

  • Harvest: Clamp tissue (liver/kidney) immediately with Wollenberger tongs pre-cooled in liquid nitrogen.

  • Pulverization: Grind tissue to a fine powder under liquid nitrogen.

  • Deproteinization:

    • Add 500 mg tissue powder to 2.0 mL ice-cold 0.6 M Perchloric Acid (PCA) .

    • Homogenize rapidly on ice.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Neutralization:

    • Transfer supernatant to a fresh tube.

    • Add 2 M KOH / 0.5 M Triethanolamine dropwise to adjust pH to ~7.0–7.5.

    • Centrifuge to remove Potassium Perchlorate (

      
      ) precipitate.
      
    • Use the clear supernatant immediately or store at -80°C.

Experimental Protocol

Perform all assays at 25°C or 30°C. Use quartz cuvettes (1 cm path length).

Step-by-Step Workflow

A. Background Depletion (The "Blank")

  • Pipette 900 µL Reaction Buffer into the cuvette.

  • Add 50 µL Neutralized Sample Extract .

  • Add 20 µL NADH stock.

  • Add 10 µL GPDH / TPI mixture .

  • Mix and monitor

    
     until stable (approx. 3–5 min).
    
    • Mechanism:[1][2][3][4] This removes endogenous DHAP and GAP. The absorbance will drop and plateau. Record this stable absorbance as

      
      .
      

B. F1,6BP Correction (Parallel Cuvette)

  • To a parallel cuvette prepared as above (at plateau), add 10 µL Aldolase A .

  • Monitor decrease in absorbance until a new plateau is reached.

  • Record

    
    .
    
    • Note: Since Aldolase A does not cleave F1P, this drop is due solely to F1,6BP.

    • Stoichiometry: 1 F1,6BP

      
       2 NADH oxidized (due to TPI converting GAP 
      
      
      
      DHAP).

C. F1P Determination (Main Cuvette)

  • To the main cuvette (at plateau from Step A), add 10 µL Aldolase B .

  • Monitor the decrease in absorbance until the reaction stops (approx. 10–15 min).

  • Record final absorbance.[5][6] Calculate the total drop

    
    .
    

Data Analysis & Calculation

Calculation Logic

The absorbance change due to F1P is the total change induced by Aldolase B, corrected for any residual F1,6BP activity (if Aldolase B is added to a mixture containing F1,6BP without prior depletion).

Scenario 1: Sequential Depletion (Recommended) If you treat the same sample with Aldolase A first (to deplete F1,6BP) and then add Aldolase B:



Scenario 2: Parallel Correction If Aldolase B is added to a fresh aliquot (containing both F1P and F1,6BP):




Ideally, use Scenario 1 for highest accuracy.
Concentration Formula (Beer-Lambert Law)


  • 
    : Absorbance change at 340 nm.[3]
    
  • 
    : Total assay volume (mL) (e.g., 1.00 mL).
    
  • 
    : Sample volume added (mL) (e.g., 0.05 mL).
    
  • 
    : Extinction coefficient of NADH at 340 nm (
    
    
    
    ).[7]
  • 
    : Light path (1 cm).
    

Stoichiometry Adjustment: For F1P


 DHAP 

G3P, 1 mole F1P oxidizes 1 mole NADH . (Note: The Glyceraldehyde produced is not measured unless Triokinase/ATP is added).

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Drifting Baseline NADH oxidation by non-specific oxidases or unstable pH.Ensure PCA extract is fully neutralized. Add BSA (0.1%) to stabilize enzymes.
Slow Reaction Insufficient Aldolase B activity.Increase enzyme concentration. Check pH (Aldolase B optimum is 7.0–7.5).
High Background High levels of endogenous DHAP.Allow the pre-incubation (Step A) to run longer until strictly stable.
Low Sensitivity Sample too dilute.Increase sample volume (up to 200 µL) or lyophilize and concentrate the extract.

Self-Validating Step (Spike Recovery): Always run a "Spike" control: Add a known concentration of authentic F1P standard to a duplicate sample.



Acceptable range: 85–115%.

References

  • Bergmeyer, H. U. (1974).[3] Methods of Enzymatic Analysis. Academic Press.[3] (Standard reference for NADH coupled assays).

  • Van Schaftingen, E., et al. (1986). "A sensitive radioisotopic method for fructose-1-phosphate aldolase assay". Clinical Chemistry. Link (Describes the limitations of spectrophotometry and the specificity of Aldolase B).

  • Burch, H. B., et al. (1980). "Fluorometric measurement of fructose-1-phosphate and fructose-1,6-bisphosphate". Journal of Biological Chemistry. Link (Detailed extraction protocols).

  • Sigma-Aldrich. (2023).[3] "Enzymatic Assay of Aldolase". Technical Bulletin. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fructose 1-Phosphate Quantification Assays

Welcome to the technical support center for Fructose 1-Phosphate (F1P) quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of F1P measuremen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fructose 1-Phosphate (F1P) quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of F1P measurement. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reliable.

Understanding the Assay: The Enzymatic Cascade

The accurate quantification of Fructose 1-phosphate is crucial for studying fructose metabolism and its associated pathologies, such as Hereditary Fructose Intolerance (HFI).[1] Most common F1P assays are NADH-coupled enzymatic assays.[2][3] The principle relies on a series of coupled reactions where the consumption of NADH is stoichiometrically proportional to the amount of F1P in the sample. This change is monitored by the decrease in absorbance at 340 nm.[3]

The reaction sequence is as follows:

  • Aldolase B cleaves Fructose 1-Phosphate into D-Glyceraldehyde (GA) and Dihydroxyacetone Phosphate (DHAP).[4][5]

  • Triosephosphate Isomerase (TPI) rapidly converts DHAP into D-Glyceraldehyde 3-Phosphate (G3P).

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) then oxidizes G3P to 1,3-Bisphosphoglycerate. In this final, critical step, one molecule of NAD+ is reduced to NADH for each molecule of G3P. However, for quantification, the reaction is typically run in reverse, starting with an excess of NADH, where Glyceraldehyde 3-Phosphate is converted to Glyceraldehyde and phosphate, consuming NADH. For F1P measurement specifically, the products of aldolase cleavage are further converted. D-Glyceraldehyde is converted by Triose Kinase to G3P, which then feeds into the reactions. The entire cascade's reliance on NADH oxidation makes it a powerful but sensitive system.[2]

F1P_Assay_Pathway F1P Fructose 1-Phosphate (F1P) Aldolase Aldolase B F1P->Aldolase Specific Substrate F16BP Fructose 1,6-Bisphosphate (F1,6BP) (Potential Interferent) F16BP->Aldolase Cross-Reactivity Endo_Enzymes Endogenous Enzymes (e.g., LDH) NADH_in NADH (Excess) Endo_Enzymes->NADH_in Non-specific Oxidation DHAP DHAP Aldolase->DHAP GA Glyceraldehyde TPI Triosephosphate Isomerase (TPI) GDH Glycerol-3-Phosphate Dehydrogenase (GPDH) NAD_out NAD+ GDH->NAD_out G3P Glycerol-3-Phosphate GDH->G3P NADH_in->GDH Consumed DHAP->GDH

Caption: Enzymatic cascade for F1P quantification.

Frequently Asked Questions (FAQs)

Q1: Why is my background signal (absorbance in blank wells) so high?

A high background signal is one of the most common issues. It can mask the true signal from your samples and standards, reducing the dynamic range and sensitivity of the assay.

  • Cause 1: Endogenous Enzymes in the Sample: Biological samples, especially tissue homogenates, contain enzymes like lactate dehydrogenase (LDH) that can oxidize NADH, leading to a high background reading.

  • Solution: Proper sample preparation is critical. Deproteinization using Perchloric Acid (PCA) followed by neutralization is a highly effective method to remove enzymatic activity.[6]

  • Cause 2: Contamination: Reagents, buffers, or water can be contaminated with substances that absorb light at 340 nm or with small amounts of F1P or other substrates.

  • Solution: Always run a "reagent blank" containing all components except the sample. This helps identify contaminated reagents. Use high-purity water and reagents.

  • Cause 3: NADH Instability: NADH is unstable in acidic conditions and can degrade over time, especially in phosphate-based buffers and at warmer temperatures.[7][8]

  • Solution: Prepare NADH solutions fresh. Use a stable buffer system like Tris, and keep all reagents and samples on ice throughout the experiment.[7]

Q2: My standard curve is not linear. What are the likely causes?

A non-linear standard curve invalidates quantification.

  • Cause 1: Substrate Depletion: At high F1P concentrations, the NADH or other co-substrates in the reaction mix may become depleted before the reaction reaches its endpoint, causing the curve to plateau.

  • Solution: Ensure you are working within the validated linear range of the assay kit. If necessary, dilute your higher concentration standards.

  • Cause 2: Pipetting Errors: Inaccurate pipetting, especially of the standards, is a common source of non-linearity.

  • Solution: Use calibrated pipettes and proper pipetting technique. Prepare a master mix of reagents to add to all wells to minimize variability.

  • Cause 3: Incorrect Incubation Time: If the reaction is not allowed to proceed to completion for all standards, the curve may be non-linear.

  • Solution: Follow the recommended incubation time precisely. Ensure consistent temperature across the plate during incubation.

Q3: Can I use hemolyzed serum or plasma samples?

It is strongly discouraged. Red blood cells are rich in enzymes and other components, such as adenylate kinase and high concentrations of NADH/NADPH, which can severely interfere with NADH-coupled assays. Hemolysis will release these components, leading to inaccurate results.

In-Depth Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Underlying Rationale & Explanation Recommended Solution & Validation Step
Inconsistent Pipetting Small volume errors are magnified in microplate assays, leading to significant differences in reagent and sample concentrations between wells.Use calibrated precision pipettes. Prepare a master mix for reagents to be added to all wells. For validation, try pipetting a colored dye into multiple wells and measure the absorbance to check for consistency.
Temperature Gradients Inconsistent temperature across the microplate ("edge effect") can cause reaction rates to differ between wells.Incubate the plate in a temperature-controlled incubator. Avoid stacking plates. Allow the plate and reagents to reach room temperature before starting the assay if required by the protocol.
Well-to-Well Contamination Splashing or improper tip changes can cross-contaminate wells, especially from a high concentration sample to a low one.Be meticulous with pipetting. Change pipette tips for every sample and standard.
Particulate Matter in Sample Incomplete centrifugation after sample homogenization or deproteinization can leave particulates that scatter light, affecting absorbance readings.Centrifuge samples at a higher speed or for a longer duration (e.g., 13,000 x g for 10-15 minutes at 4°C).[6] Ensure you are only transferring the clear supernatant.
Issue 2: Low or No Signal in Samples and Standards
Potential Cause Underlying Rationale & Explanation Recommended Solution & Validation Step
Degraded Enzyme(s) The coupling enzymes (Aldolase, TPI, etc.) are sensitive to improper storage, temperature fluctuations, and multiple freeze-thaw cycles, leading to loss of activity.Store enzymes at the recommended temperature (usually -20°C or -80°C). Aliquot enzymes upon first use to avoid repeated freeze-thaw cycles. Run a positive control with a known amount of F1P to verify enzyme activity.
Degraded NADH NADH is the signaling molecule. Its degradation due to light exposure, acidic pH, or prolonged storage at room temperature will result in a weak or absent signal.[9]Prepare NADH solutions fresh for each experiment. Store the stock solution protected from light and on ice.
Incorrect pH of Reaction Enzyme activity is highly dependent on pH. If the final reaction pH is outside the optimal range for the coupling enzymes, the reaction rate will be significantly reduced.Ensure the sample neutralization step is complete and accurate. Check the pH of your final sample extract using pH paper. The final pH should typically be between 6.5 and 8.0.[6]
Presence of Enzyme Inhibitors Samples may contain endogenous or contaminating substances that inhibit one of the enzymes in the cascade.If inhibition is suspected, perform a spike-and-recovery experiment. Add a known amount of F1P standard to a sample replicate. If the measured concentration is significantly less than the expected sum, an inhibitor is likely present. Further sample cleanup may be necessary.

Key Experimental Protocols

Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)

This protocol is essential for removing interfering proteins and enzymes from biological samples like tissue homogenates or cell lysates.[6][10]

Workflow Diagram:

Sample_Prep_Workflow Start Homogenized Sample (Tissue/Cells on Ice) Add_PCA Add Ice-Cold 1M PCA (1:1 v/v) Start->Add_PCA Vortex Vortex & Incubate on Ice (5-10 min) Add_PCA->Vortex Centrifuge1 Centrifuge (13,000 x g, 4°C, 10 min) Vortex->Centrifuge1 Supernatant Collect Supernatant (Contains F1P) Centrifuge1->Supernatant Pellet Discard Protein Pellet Centrifuge1->Pellet Neutralize Neutralize with Ice-Cold 2M KOH Supernatant->Neutralize Check_pH Check pH (Target: 6.5-8.0) Neutralize->Check_pH Centrifuge2 Centrifuge (13,000 x g, 4°C, 15 min) Check_pH->Centrifuge2 pH OK Final_Supernatant Collect Final Supernatant for Assay Centrifuge2->Final_Supernatant Precipitate Discard KClO4 Precipitate Centrifuge2->Precipitate

Caption: Workflow for sample deproteinization.

Step-by-Step Methodology:

  • Homogenization: Homogenize tissue or cells in a suitable buffer on ice. Centrifuge to remove insoluble material.

  • Precipitation: To the clear homogenate, add an equal volume of ice-cold 1 M Perchloric Acid (PCA).[10] Vortex briefly.

  • Incubation: Incubate the mixture on ice for 5-10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.[11]

  • Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. This supernatant contains your F1P.

  • Neutralization: Add ice-cold 2 M Potassium Hydroxide (KOH) to neutralize the sample.[6][10] The reaction HClO₄ + KOH → KClO₄ + H₂O forms potassium perchlorate, which is poorly soluble in the cold and will precipitate.[12][13]

  • pH Check: Verify that the pH is between 6.5 and 8.0 using pH paper. Adjust if necessary with small additions of KOH or PCA.

  • Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the KClO₄ precipitate.[6]

  • Final Sample: The resulting supernatant is your deproteinized, neutralized sample, ready for the F1P assay.

Table of Common Interferences

Interfering Substance Source Mechanism of Interference Mitigation Strategy
Fructose 1,6-Bisphosphate (F1,6BP) Endogenous metabolite in glycolysis/gluconeogenesis pathways.Aldolase B exhibits some cross-reactivity with F1,6BP, cleaving it and generating products that lead to NADH consumption, causing an overestimation of F1P.[14][15]Run a sample blank. Prepare a parallel reaction for each sample that omits a key downstream enzyme (e.g., Triosephosphate Isomerase). This measures the signal from F1,6BP, which can then be subtracted from the total signal.
Lactate Dehydrogenase (LDH) & other Dehydrogenases Endogenous enzymes present in high concentrations in tissue and cell lysates.These enzymes can directly oxidize the NADH supplied in the assay reagent, leading to a high background signal independent of F1P concentration.Perform Perchloric Acid (PCA) deproteinization to remove all proteins, including interfering enzymes, from the sample before the assay.[6]
NADH / NADPH Endogenous reduced cofactors in the sample.Samples with high intrinsic levels of NADH or NADPH will contribute to the initial absorbance at 340 nm, potentially causing underestimation of F1P as the assay measures a decrease from the starting absorbance.Deproteinization with PCA effectively removes these small molecules. Alternatively, a sample blank (sample + buffer, no enzymes) can be run to measure and subtract the initial absorbance.[16]
Hemoglobin Hemolysis in blood-derived samples (serum, plasma).Hemoglobin has a significant absorbance peak near 340 nm (the Soret band is higher, but tails into this region), which can interfere with the measurement of NADH absorbance changes.Use non-hemolyzed samples. If slight hemolysis is unavoidable, a sample blank is essential to correct for the background absorbance.

References

  • BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Breslyn, W. (2019). How to Balance HClO4 + KOH = KClO4 + H2O (Perchloric acid + Potassium hydroxide). YouTube. [Link]

  • Breslyn, W. (2020). How to Write the Net Ionic Equation for HClO4 + KOH = KClO4 + H2O. YouTube. [Link]

  • Brooks, S. P. J., & Storey, K. B. (1991). The role of aldolase in the control of glycolysis in anoxic marine invertebrates.
  • Dalby, A. R., Tolan, D. R., & Littlechild, J. A. (2001). The structure of human liver fructose-1,6-bisphosphate aldolase. Acta Crystallographica Section D: Biological Crystallography, 57(11), 1526-1533. [Link]

  • Esposito, G., Vitagliano, L., Santamaria, R., Viola, A., Zagari, A., & Salvatore, F. (2002). Structural and functional analysis of aldolase B mutants related to hereditary fructose intolerance. FEBS Letters, 531(2), 152-156.
  • G-Biosciences. PCA Deproteinization Kit Protocol. [Link]

  • Heyer Lab, UC Davis. ATP/NADH coupled assay for Rad54 ATPase. [Link]

  • Megazyme. Deproteinisation with perchloric acid. Megazyme. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2023). Hereditary Fructose Intolerance - StatPearls. [Link]

  • O'Neill, H. M., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. International Journal of Molecular Sciences, 25(23), 13017. [Link]

  • Oppermann, M., & Stein, T. (2019). A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors. MethodsX, 6, 2038-2044. [Link]

  • Roe, J. H. (1934). A colorimetric method for the determination of fructose in blood and urine. Journal of Biological Chemistry, 107(1), 15-22.
  • Sánchez-Gutiérrez, D., et al. (2005). Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design. Analytical and Bioanalytical Chemistry, 382(6), 1473-1479. [Link]

  • U.S. National Library of Medicine. (2011). ALDOB gene: MedlinePlus Genetics. [Link]

  • Walsh, M. K., et al. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. Biochemistry & Analytical Biochemistry, 4(4). [Link]

Sources

Optimization

Technical Support Center: Fructose 1-Phosphate (F1P) Stock Integrity

[1][2] Topic: Avoiding Contamination & Degradation in Fructose 1-Phosphate Stock Solutions Audience: Researchers, Biochemists, and Drug Discovery Specialists Last Updated: October 26, 2023[1][2] Introduction: The Fragili...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Avoiding Contamination & Degradation in Fructose 1-Phosphate Stock Solutions Audience: Researchers, Biochemists, and Drug Discovery Specialists Last Updated: October 26, 2023[1][2]

Introduction: The Fragility of Sugar Phosphates

Fructose 1-phosphate (F1P) is a critical intermediate in fructolysis, acting as a signaling molecule in glucose metabolism and a regulator of glucokinase.[2][3][4] However, it is chemically and biologically fragile.[2] Unlike simple sugars (glucose/fructose), F1P contains a high-energy phosphoester bond at the C1 position.[2]

The Core Problem: F1P is susceptible to two distinct types of "contamination" that are often confused:

  • Biological Contamination: Microbial growth (turbidity) or enzymatic degradation (phosphatases).[2]

  • Chemical Degradation: Spontaneous hydrolysis of the phosphate ester bond, driven by acidity, heat, or divalent cations.[2]

This guide provides a self-validating protocol to maintain F1P integrity, ensuring your kinetic assays and metabolic screens remain reproducible.

Module 1: The "Cold & Sterile" Preparation Protocol

Objective: Create a stock solution (typically 100 mM - 500 mM) that is free of microbes and metal ions.[2]

Critical Reagents & Equipment
ComponentSpecificationReason for Specification
Solvent Type I Water (Milli-Q), 18.2 MΩ[1][2]·cmRemoves divalent cations (

,

) which catalyze non-enzymatic hydrolysis.[1][2]
Filtration 0.22 µm PVDF or PES Syringe FilterDo NOT Autoclave. Heat destroys F1P.[1][2] PVDF/PES are low-protein binding, preventing loss of sample.[1][2]
Vessels Sterile, Nuclease-free Microcentrifuge TubesPrevents introduction of RNase/DNase and environmental phosphatases.[1][2]
pH Adjustment 1M NaOH (Sterile)F1P is acid-labile.[1][2] pH must be maintained between 7.0 – 7.[2]5.
Step-by-Step Protocol
  • Calculate & Weigh: Calculate the mass required for your target concentration. Weigh F1P disodium salt rapidly; it is hygroscopic.[2]

  • Dissolution (Cold): Dissolve the powder in 80% of the final volume of Type I water. Keep the tube on ice.

    • Expert Insight: Do not vortex vigorously.[2] Swirl or pipette gently to avoid shearing or heating.[2]

  • pH Check (Crucial): Spot 2 µL onto pH paper. If pH is < 6.5, adjust carefully to pH 7.0–7.5 using dilute NaOH.[2]

    • Why? The C1-phosphate bond is highly susceptible to acid hydrolysis.[2]

  • Volume Adjustment: Bring to final volume with Type I water.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile collection tube.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL or 100 µL).

    • Rule: Never freeze-thaw F1P stocks more than once.[1][2]

Module 2: Visualization of Degradation Pathways

Understanding how your sample fails is the key to prevention.[2] The diagram below illustrates the two main failure modes: Enzymatic Attack vs. Chemical Hydrolysis.[2]

F1P_Degradation F1P Fructose 1-Phosphate (Intact Stock) Hydrolysis Chemical Hydrolysis F1P->Hydrolysis  Triggered by Phosphatase Phosphatase Activity F1P->Phosphatase  Attacked by Acid Acidic pH (<6.0) or Heat (>40°C) Acid->Hydrolysis Fructose_Chem Free Fructose (Metabolically Active) Hydrolysis->Fructose_Chem Pi_Chem Inorganic Phosphate (High Background) Hydrolysis->Pi_Chem Bacteria Bacterial/Fungal Contamination Bacteria->Phosphatase Fructose_Bio Microbial Consumption (Loss of Substrate) Phosphatase->Fructose_Bio Rapid Depletion

Figure 1: Dual degradation pathways of Fructose 1-phosphate.[1][2] Note that chemical hydrolysis releases free phosphate (altering assay background), while microbial contamination consumes the sugar entirely.[2]

Module 3: Troubleshooting & FAQs

Q1: My F1P stock solution is clear, but my enzymatic assay isn't working. Why?

Diagnosis: Invisible Hydrolysis.[2] Explanation: You likely have "Cryptic Contamination."[2] The solution looks sterile, but the phosphate bond has been hydrolyzed. This happens if the stock was stored in water that became slightly acidic over time (CO2 absorption) or was exposed to room temperature.[2] The Fix:

  • Test the stock for free phosphate using a Malachite Green assay.[2] High background phosphate confirms hydrolysis.[2]

  • Prevention: Store stocks in 10 mM HEPES (pH 7.5) rather than pure water to buffer against CO2-induced acidification.[1][2]

Q2: Can I autoclave F1P stock solutions to ensure sterility?

Answer: ABSOLUTELY NOT. Reasoning: Sugar phosphates are heat-labile.[1][2] Autoclaving (121°C) will cause rapid hydrolysis of the phosphate ester bond and may induce caramelization (Maillard reaction) if any trace amines are present.[2] Correct Protocol: Use 0.22 µm sterile filtration (Polyethersulfone - PES membranes are recommended for low binding).[1][2]

Q3: I see a white precipitate after thawing my aliquot. Is it contaminated?

Diagnosis: Salt Precipitation.[2] Explanation: F1P is often supplied as a disodium or barium salt.[2] At high concentrations (>100 mM) and low temperatures (-20°C), the salt can crash out of solution.[2] The Fix:

  • Warm the tube in your hand (body temp) and vortex gently.[2] If it redissolves, it is salt.[2]

  • If it remains cloudy or stringy after warming, it is microbial contamination .[2] Discard immediately.

Q4: How long can I keep the stock at -20°C?

Standard: 6 months to 1 year. Caveat: This is valid only if the aliquots remain frozen. Frost-free freezers (which cycle temperature to prevent ice buildup) are lethal to sugar phosphate stocks.[1][2] The repeated micro-thawing accelerates hydrolysis.[2] Recommendation: Store in a manual-defrost freezer or submerge aliquots in a dry-ice/ethanol bath before transferring to -80°C for long-term storage.

Module 4: Experimental Validation Workflow

Use this workflow to validate the quality of your stock before running expensive high-throughput screens.[2]

Validation_Workflow Start Thaw F1P Aliquot Visual Visual Inspection (Clear vs Cloudy) Start->Visual Cloudy Cloudy/Stringy Visual->Cloudy Clear Clear Solution Visual->Clear Discard1 DISCARD (Microbial Growth) Cloudy->Discard1 PhosCheck Free Phosphate Check (Malachite Green) Clear->PhosCheck HighPi High Free Pi (>5%) PhosCheck->HighPi LowPi Low Free Pi (<1%) PhosCheck->LowPi Discard2 DISCARD (Hydrolyzed) HighPi->Discard2 Proceed Proceed to Assay LowPi->Proceed

Figure 2: Quality Control Decision Tree for F1P Stocks.

References

  • Boulanger, E. F., et al. (2021).[2][5] Sugar-Phosphate Toxicities.[1][2][6][7] Microbiology and Molecular Biology Reviews, 85(4).[2][5] (Discusses the metabolic fate and stability of sugar phosphates). Retrieved from [Link][2]

  • Cold Spring Harbor Protocols. (2006).[2] Sterile Filtration of Reagents.[2][8] (Standard operating procedures for heat-labile solutions). Retrieved from [Link][2]

Sources

Reference Data & Comparative Studies

Validation

Metabolic Divergence: A Technical Comparison of Fructose 1-phosphate and Fructose 1,6-bisphosphate

Executive Summary: The "Bypass" vs. The "Checkpoint" In metabolic signaling, Fructose 1-phosphate (F1P) and Fructose 1,6-bisphosphate (F1,6BP) represent two fundamentally different regulatory paradigms.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bypass" vs. The "Checkpoint"

In metabolic signaling, Fructose 1-phosphate (F1P) and Fructose 1,6-bisphosphate (F1,6BP) represent two fundamentally different regulatory paradigms. While both are hexose phosphates derived from dietary sugars, their physiological fates are distinct.

  • Fructose 1,6-bisphosphate (F1,6BP) is the product of the rate-limiting enzyme Phosphofructokinase-1 (PFK-1). It acts as a "Checkpoint Signal," serving as a feed-forward activator that commits the cell to glycolysis by allosterically activating Pyruvate Kinase M2 (PKM2).

  • Fructose 1-phosphate (F1P) is the product of Fructokinase (KHK). It acts as a "Bypass Metabolite," entering the glycolytic pathway below the PFK-1 checkpoint. Critically, F1P functions as a distinct signaling molecule that regulates glucose sensing by disrupting the Glucokinase-GKRP complex.

This guide compares their allosteric mechanisms, pathological implications (Ischemia vs. Metabolic Syndrome), and quantification protocols.

Metabolic Positioning & Biosynthesis

To understand the differential effects of these metabolites, one must visualize their entry points. F1P accumulation is unregulated because KHK lacks the negative feedback inhibition that controls PFK-1.

Diagram 1: The PFK-1 Checkpoint vs. The F1P Bypass

MetabolicPathways Glucose Glucose G6P Glucose 6-P Glucose->G6P ATP -> ADP Fructose Fructose F1P Fructose 1-phosphate (Bypass Signal) Fructose->F1P KHK (ATP -> ADP) F6P Fructose 6-P G6P->F6P F16BP Fructose 1,6-bisphosphate (High Energy Signal) F6P->F16BP PFK1 HK Hexokinase PFK1 PFK-1 (The Checkpoint) KHK KHK (Fructokinase) (Unregulated) AldolaseB Aldolase B Triose Triose Phosphates (GAP / DHAP) F16BP->Triose Aldolase A/B Pyruvate Pyruvate F16BP->Pyruvate Feed-forward Activation of PKM2 F1P->Triose Aldolase B (Rate Limiting) Triose->Pyruvate Glycolysis

Caption: F1P bypasses the PFK-1 checkpoint, entering glycolysis as triose phosphates. F1,6BP is generated via the rate-limiting PFK-1 step and acts as a downstream activator.[1]

Comparative Mechanism of Action

Fructose 1,6-bisphosphate (F1,6BP): The Tetramerizer

F1,6BP is the canonical allosteric activator of Pyruvate Kinase M2 (PKM2) .[2] In rapidly dividing cells (cancers), PKM2 exists largely as a low-activity dimer.

  • Mechanism: F1,6BP binds to a specific allosteric pocket on PKM2 (distinct from the active site).

  • Effect: This binding induces a conformational change that promotes the association of dimers into active tetramers .

  • Affinity: High affinity. The dissociation constant (

    
    ) for F1,6BP is approximately 0.061 µM  [1].
    
  • Outcome: Rapid conversion of PEP to Pyruvate, generating ATP.

Fructose 1-phosphate (F1P): The GKRP Disruptor

F1P operates primarily in the liver as a signaling molecule for glucose handling.

  • Target: Glucokinase Regulatory Protein (GKRP) .

  • Mechanism: In the fasted state, GKRP binds Glucokinase (GCK) and sequesters it in the nucleus (inactive). F1P competes with Fructose 6-phosphate for binding to GKRP.

  • Effect: F1P binding causes a conformational change in GKRP that releases GCK.

  • Outcome: GCK translocates to the cytosol to phosphorylate glucose. This explains the "catalytic" effect of small amounts of fructose on glucose metabolism [2].

  • PKM2 Interaction: While F1P can bind PKM2, its affinity is orders of magnitude lower (

    
    ) compared to F1,6BP [1]. Therefore, F1P is not  the primary physiological activator of PKM2.
    

Pathological Implications

Table 1: Physiological & Pathological Comparison
FeatureFructose 1-phosphate (F1P)Fructose 1,6-bisphosphate (F1,6BP)
Primary Tissue Liver, Kidney, Intestine (KHK expressing)Ubiquitous (All tissues with PFK-1)
Energy State ATP Depleting (Phosphorylation by KHK is rapid; Aldolase B is slow).ATP Generating (Precursor to payoff phase).
Ischemia No significant protective effect cited.Cytoprotective: Preserves ATP, reduces Ca2+ overload, acts as antioxidant [3].
Toxicity High: Accumulation (HFI) sequesters inorganic phosphate (

), causing "Phosphate Trap" and cell death.
Low: Levels are tightly regulated by PFK-1 feedback and FBPase.
Cancer Role Promotes Warburg effect via GCK activation and potential KHK upregulation.Accumulation (due to FBPase loss) drives glycolysis and gemcitabine resistance [4].

Experimental Protocols

To differentiate these metabolites, specificity is required. Standard enzymatic assays often cross-react. LC-MS/MS is the gold standard for simultaneous quantification.

Protocol A: LC-MS/MS Quantification (Luna NH2 Method)

Based on methods for anionic metabolic intermediates [5].

Objective: Separate F1P, F6P, and F1,6BP using Anion Exchange/HILIC chromatography.

1. Sample Preparation:

  • Extraction: Lyse cells/tissue in 80% cold Methanol (-80°C) to quench metabolism immediately.

  • Centrifugation: 14,000 x g for 10 min at 4°C.

  • Drying: Evaporate supernatant under nitrogen flow. Reconstitute in HPLC grade water.

2. Chromatographic Conditions:

  • Column: Phenomenex Luna NH2 (Amino), 150 x 2.0 mm, 3 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH ~9.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 85% B (Isocratic)

    • 2-15 min: Linear gradient to 0% B

    • 15-20 min: 0% B (Wash)

    • 20-25 min: 85% B (Re-equilibration)

3. Mass Spectrometry Settings (Triple Quad):

  • Mode: Negative Ion Mode (ESI-).

  • MRM Transitions:

    • F1,6BP: Precursor 339 m/z

      
       Product 97 m/z (Phosphate group).
      
    • F1P: Precursor 259 m/z

      
       Product 97 m/z (Note: Chromatographic separation from F6P/G6P is critical here as they share mass).
      
Diagram 2: Experimental Workflow for Metabolite Differentiation

ExperimentWorkflow cluster_separation Critical Separation Sample Tissue/Cell Sample Quench Quench: 80% MeOH (-80°C) Sample->Quench Extract Centrifuge & Dry Reconstitute in H2O Quench->Extract LC LC Separation (Luna NH2 Column) Extract->LC MS MS/MS Detection (ESI Negative) LC->MS note F1P elutes differently from F6P/G6P due to NH2 interaction LC->note Data Quantification (Peak Integration) MS->Data

Caption: Workflow for LC-MS/MS quantification. Rapid quenching is essential to prevent F1,6BP hydrolysis.

References

  • NIH/PubMed: Distinguishing the interactions in the fructose-1,6-bisphosphate binding site of human liver pyruvate kinase that contribute to allostery. (2017).[3] Available at: [Link]

  • Van Schaftingen, E. The regulatory protein of liver glucokinase.[4] (1989). Available at: [Link]

  • Varela-Rey, M., et al. Fructose 1,6-bisphosphate: A Summary of Its Cytoprotective Mechanism. (2020). Available at: [Link]

  • Taylor & Francis: Fructose 1,6-bisphosphatase in Cancer and Drug Resistance. Available at: [Link][5][6][7][8]

  • Journal of Chromatography B: Separation and quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS. Available at: [Link]

Sources

Comparative

Validating the Specificity of Anti-Fructose 1-Phosphate Antibodies: A Comparative Technical Guide

Executive Summary The metabolic role of Fructose 1-Phosphate (F1P) has shifted from a niche biochemical intermediate to a central biomarker in non-alcoholic steatohepatitis (NASH), obesity, and renal injury. F1P accumula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic role of Fructose 1-Phosphate (F1P) has shifted from a niche biochemical intermediate to a central biomarker in non-alcoholic steatohepatitis (NASH), obesity, and renal injury. F1P accumulation signals the activity of Ketohexokinase (KHK), the rate-limiting enzyme in fructolysis.

However, detecting F1P via immunoassay presents a unique challenge: F1P is a small molecule hapten, not a protein. It shares high structural homology with Fructose 6-Phosphate (F6P) and Glucose 1-Phosphate (G1P). Most commercial antibodies fail to distinguish between the pathological F1P and the physiological glycolytic intermediate F6P.

This guide provides a rigorous validation framework to distinguish high-fidelity anti-F1P antibodies from non-specific alternatives, contrasting them against Mass Spectrometry (LC-MS/MS) and enzymatic assays.

Part 1: The Biological Context & Specificity Challenge

To validate an antibody, one must understand the target's environment. F1P is generated solely by KHK. Unlike glucose metabolism, which is regulated by phosphofructokinase, fructose metabolism bypasses the main regulatory steps of glycolysis, leading to rapid lipogenesis.

The Structural Homology Trap

The primary failure mode for F1P antibodies is cross-reactivity with Fructose 6-Phosphate (F6P) .

  • F1P: Phosphate group on Carbon 1.

  • F6P: Phosphate group on Carbon 6.

  • Risk: An antibody raised against the ring structure rather than the specific phosphate orientation will bind both. Since intracellular F6P concentrations often exceed F1P in basal states, a non-specific antibody will yield false positives.

Diagram 1: The Fructolysis Pathway and Critical Validation Nodes

This diagram illustrates the specific metabolic niche of F1P and identifies the control points (KHK-C and Aldolase B) used for biological validation.

Fructose_Metabolism Fructose Dietary Fructose KHK Ketohexokinase (KHK) (Validation Control Point) Fructose->KHK ATP -> ADP F1P Fructose 1-Phosphate (F1P) (TARGET ANALYTE) KHK->F1P Phosphorylation at C1 AldolaseB Aldolase B F1P->AldolaseB Cleavage DHAP DHAP AldolaseB->DHAP GA Glyceraldehyde AldolaseB->GA F6P Fructose 6-Phosphate (Major Cross-Reactant) Lipogenesis De Novo Lipogenesis (Liver Fat Accumulation) F6P->Lipogenesis Glycolysis Pathway DHAP->Lipogenesis GA->Lipogenesis

Caption: F1P is the unique product of KHK. Specificity validation requires differentiating F1P from the glycolytic intermediate F6P.

Part 2: Comparative Analysis of Detection Methods

Before committing to an antibody workflow, researchers must evaluate if an immunoassay is the correct tool. The table below compares the anti-F1P antibody approach against the gold standard (LC-MS/MS) and enzymatic assays.

Table 1: Methodological Comparison
FeatureAnti-F1P Antibody (IHC/ELISA)LC-MS/MS (Mass Spec)Enzymatic Assay (Coupled)
Specificity Variable (Requires rigorous validation)High (Based on m/z and retention time)Medium/High (Depends on enzyme purity)
Throughput High (96/384-well, Tissue Sections)Low (Sample prep intensive)Medium (Plate-based)
Spatial Resolution Excellent (Subcellular localization in tissue)None (Requires tissue homogenization)None (Requires homogenization)
Sensitivity High (nM range with amplification)Very High (pM range)Medium (µM range)
Cost per Sample LowHighMedium
Key Limitation Cross-reactivity with F6P/G1PCapital equipment; loss of spatial contextIndirect measurement (NADH readout)

Scientist's Insight: Use LC-MS/MS to validate the total tissue concentration. Use the antibody to determine which cells are accumulating F1P (e.g., distinguishing hepatocyte vs. Kupffer cell accumulation in liver samples).

Part 3: Validation Protocols

To validate an anti-F1P antibody, you cannot rely on a simple Western Blot because F1P is not a protein. You must use Competitive ELISA for chemical specificity and Genetic Knockout for biological specificity.

Protocol A: Competitive ELISA (Chemical Specificity)

Objective: Determine the Cross-Reactivity Index (CRI) against structural analogs.

The Principle: This is a displacement assay. The plate is coated with F1P-BSA conjugate. The antibody is pre-incubated with increasing concentrations of free "competitors" (F1P, F6P, G1P). If the antibody is specific, only free F1P should prevent binding to the plate. If F6P prevents binding, the antibody is non-specific.

Materials:

  • F1P-BSA Conjugate (Coating Antigen).

  • Free analytes: F1P, F6P, Glucose 1-Phosphate (G1P), Fructose 1,6-Bisphosphate (F1,6BP).

  • Primary Anti-F1P Antibody.

Step-by-Step Workflow:

  • Coating: Coat 96-well microplate with F1P-BSA (1 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C.

  • Blocking: Block with 3% BSA in PBST for 2 hours to prevent non-specific binding.

  • Competition (Critical Step):

    • In separate tubes, mix the Primary Antibody (fixed concentration, e.g., 1 µg/mL) with serial dilutions of free F1P (0.01 nM to 10 µM).

    • Repeat with free F6P , G1P , and F1,6BP .

    • Incubate mixtures for 1 hour at room temperature.

  • Transfer: Transfer the antibody-analyte mixtures to the coated plate. Incubate for 1 hour.

  • Detection: Wash 3x PBST. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Analysis: Plot Optical Density (OD) vs. Log[Concentration].

Acceptance Criteria:

  • IC50 Ratio: Calculate the concentration required to inhibit 50% of the signal (IC50).

  • Calculation: Specificity = IC50(F6P) / IC50(F1P).

  • Standard: A valid antibody must have a ratio >100 (i.e., it takes 100x more F6P to displace the antibody than F1P).

Protocol B: Biological Validation (IHC in KHK-KO Tissue)

Objective: Confirm specificity in a complex biological matrix.

The Principle: KHK-Knockout (KHK-KO) mice cannot produce F1P. Therefore, any signal detected in KHK-KO liver tissue is, by definition, background noise or cross-reactivity.

Workflow:

  • Tissue Prep: Harvest liver tissue from Wild Type (WT) and KHK-KO mice. Fix in 10% neutral buffered formalin (24h).

  • Fructose Challenge: Crucial Step. Administer a fructose bolus (e.g., 30% fructose water) to the WT mice 1 hour before sacrifice to spike F1P levels.

  • Staining:

    • Perform antigen retrieval (Citrate buffer, pH 6.0).

    • Incubate with Anti-F1P antibody.

    • Use a polymer-based HRP detection system (more sensitive than avidin-biotin).

  • Evaluation:

    • WT Liver: Should show strong cytoplasmic staining, particularly in centrilobular hepatocytes.

    • KHK-KO Liver: Must be completely negative (clean).

Part 4: Visualization of the Validation Logic

The following diagram outlines the decision tree for accepting or rejecting a lot of Anti-F1P antibody.

Validation_Logic Start Candidate Antibody ELISA Competitive ELISA (vs F6P, G1P) Start->ELISA Decision1 IC50 Ratio > 100? ELISA->Decision1 Fail1 REJECT: Cross-reactive Decision1->Fail1 No BioVal Biological Validation (KHK-KO Tissue) Decision1->BioVal Yes Decision2 KO Tissue Staining? BioVal->Decision2 Fail2 REJECT: Non-specific Binding Decision2->Fail2 Positive Signal Pass VALIDATED for Research Decision2->Pass Negative Signal

Caption: A rigorous "Go/No-Go" workflow ensures only antibodies with high chemical selectivity and biological specificity are utilized.

Part 5: Troubleshooting & Optimization

Issue: High Background in ELISA

  • Cause: The antibody may be binding to the "linker" used to attach F1P to the BSA carrier protein, rather than the F1P itself.

  • Solution: Use a different linker chemistry for the coating antigen than was used for the immunogen. If the immunogen used a glutaraldehyde linker, use an EDC/NHS linker for the coating antigen. This is known as "heterologous linker" validation.

Issue: Weak Signal in IHC

  • Cause: F1P is a small, soluble metabolite. Standard fixation may wash it out.

  • Solution: Avoid prolonged washing steps in aqueous buffers prior to primary antibody incubation. Consider using cryosections (frozen tissue) fixed briefly in acetone/methanol to preserve metabolite localization better than formalin processing.

References

  • Softic, S., et al. (2017). "Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling." Nature Medicine. [Link]

    • Context: Establishes KHK as the driver of fructose-medi
  • The Antibody Society. (2023). "Validation Guidelines for Antibodies against Small Molecules." Antibody Validation Standards. [Link]

    • Context: General guidelines on hapten-antibody valid
  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. [Link]

    • Context: Demonstrates the use of isotope tracing (Mass Spec)
  • Weller, M.G. (2018). "Ten Basic Rules for the Design of Haptens for Small Molecule Immunoassays." Methods and Protocols. [Link]

    • Context: Technical grounding on why linker chemistry affects specificity (Troubleshooting section).
  • Diggle, C.P., et al. (2010). "Ketohexokinase: expression and localization of the principal fructose-metabolizing enzyme." Journal of Histochemistry & Cytochemistry. [Link]

    • Context: Provides the baseline for IHC expect
Validation

Fructose 1-Phosphate: A Precision Biomarker in an Era of Metabolic Disease

A Comparative Guide to Metabolic Indicators of Fructose Metabolism For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of metabolic diseases, the choice of appropriate...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Metabolic Indicators of Fructose Metabolism

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of metabolic diseases, the choice of appropriate biomarkers is paramount. The escalating prevalence of conditions such as non-alcoholic fatty liver disease (NAFLD) has intensified the search for indicators that not only signal the presence of disease but also provide mechanistic insights into its pathogenesis. Among the various molecules implicated in metabolic dysregulation, Fructose 1-phosphate (F1P) is emerging as a highly specific and mechanistically informative biomarker of fructose metabolism. This guide provides an in-depth comparison of F1P with other commonly used metabolic indicators, supported by experimental data and detailed methodologies.

The Central Role of Fructose 1-Phosphate in Fructose Metabolism

Fructose, a monosaccharide increasingly prevalent in the modern diet, is primarily metabolized in the liver.[1] Unlike glucose, fructose metabolism is not tightly regulated by feedback mechanisms, leading to a rapid and substantial influx of metabolites into hepatic pathways.[1] The initial and committing step in this process is the phosphorylation of fructose to F1P by the enzyme ketohexokinase (KHK).[2] This reaction is a critical control point; the accumulation of F1P is a direct consequence of fructose ingestion and serves as a key signaling molecule of nutrient abundance.[3]

The accumulation of F1P has profound metabolic consequences. It can lead to the depletion of intracellular phosphate and ATP, which in turn stimulates the production of uric acid.[4] Furthermore, the downstream metabolites of F1P, dihydroxyacetone phosphate and glyceraldehyde, can be shunted into pathways of de novo lipogenesis, contributing to the development of hepatic steatosis, a hallmark of NAFLD.[5] The central and upstream position of F1P in this cascade makes it a uniquely specific indicator of fructose-driven metabolic alterations.

Caption: Simplified overview of hepatic fructose metabolism highlighting the central role of Fructose 1-Phosphate.

Comparative Analysis of Metabolic Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and the mechanistic information it provides. Here, we compare F1P with two other prominent metabolic indicators linked to fructose consumption: uric acid and Fibroblast Growth Factor 21 (FGF21).

BiomarkerMechanismSpecificity for Fructose MetabolismAdvantagesLimitations
Fructose 1-Phosphate (F1P) Direct product of fructose phosphorylation by KHK.[2]HighDirectly reflects the rate of fructose metabolism in the liver; upstream indicator of metabolic dysregulation.Primarily an intracellular metabolite, making non-invasive measurement challenging; limited clinical validation data.
Uric Acid Byproduct of ATP depletion during rapid fructose phosphorylation.[4]ModerateEasily measured in serum; established association with metabolic syndrome and cardiovascular disease.[6]Not specific to fructose metabolism; influenced by diet (purines), alcohol, and renal function.[6]
FGF21 A hepatokine induced by high fructose intake.Moderate to HighA hormonal response to fructose load; reflects a systemic reaction to fructose metabolism.Levels can be influenced by other metabolic stressors; the physiological role in humans is still being fully elucidated.
Quantitative Performance

While direct, head-to-head clinical studies comparing the diagnostic performance of F1P, uric acid, and FGF21 for fructose-induced NAFLD are limited, existing data for individual biomarkers provide valuable insights.

BiomarkerPerformance MetricValueDisease ContextReference
FGF21 AUC-ROC0.981Identifying NAFLD in T2DM patients[1]
Uric Acid/Creatinine Ratio Sensitivity59.0%Moderate-to-severe NAFLD[7]
Uric Acid/Creatinine Ratio Specificity57.9%Non-NAFLD[7]

Experimental Protocols

Accurate and reproducible measurement is the cornerstone of biomarker research. The following sections provide detailed methodologies for the quantification of F1P, uric acid, and FGF21.

Quantification of Fructose 1-Phosphate in Liver Tissue by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of F1P in liver biopsy samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Objective: To extract F1P from liver tissue while preserving its integrity.

  • Procedure:

    • Weigh approximately 20-30 mg of frozen liver tissue.

    • Homogenize the tissue in 500 µL of ice-cold 80% methanol.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Objective: To separate F1P from other metabolites and quantify it based on its mass-to-charge ratio.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar metabolites like F1P.

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high to low organic phase concentration is typically used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion of F1P (m/z 259) to a specific product ion.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Liver Tissue Homogenization Homogenization in 80% Methanol Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection & Drying Centrifugation->Supernatant Reconstitution Reconstitution Supernatant->Reconstitution Injection Sample Injection Reconstitution->Injection HILIC HILIC Separation Injection->HILIC ESI Electrospray Ionization (-) HILIC->ESI MS Mass Spectrometry (MRM) ESI->MS Quantification Quantification MS->Quantification

Caption: Workflow for the quantification of Fructose 1-Phosphate in liver tissue by LC-MS/MS.

Enzymatic Assay for Serum Uric Acid

This is a standard colorimetric assay commonly used in clinical laboratories.

1. Principle:

  • Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the uric acid concentration.

2. Procedure:

  • Prepare a reagent solution containing uricase, peroxidase, and a chromogenic substrate in a suitable buffer.

  • Add a small volume of serum sample to the reagent.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.

  • Calculate the uric acid concentration by comparing the sample absorbance to that of a known standard.

Quantification of Serum FGF21 by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a widely used method for the quantification of proteins like FGF21 in serum or plasma.

1. Principle:

  • This is a sandwich ELISA where a capture antibody specific for FGF21 is coated onto the wells of a microplate. The sample is added, and any FGF21 present binds to the capture antibody. A detection antibody, also specific for FGF21 and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color development is proportional to the amount of FGF21 in the sample.

2. Procedure:

  • Add standards and samples to the wells of the FGF21 antibody-coated microplate and incubate.

  • Wash the wells to remove unbound substances.

  • Add the enzyme-conjugated detection antibody and incubate.

  • Wash the wells again.

  • Add the substrate solution and incubate to allow for color development.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Construct a standard curve and determine the FGF21 concentration in the samples.

Conclusion and Future Directions

Fructose 1-phosphate stands out as a highly specific and mechanistically relevant biomarker of fructose metabolism. Its position at the entry point of the fructose metabolic pathway provides a direct readout of fructose flux and the subsequent metabolic burden on the liver. While uric acid and FGF21 are valuable and more readily measurable systemic indicators, they are influenced by a broader range of physiological and pathological processes.

The primary challenge for the widespread adoption of F1P as a clinical biomarker is the need for invasive tissue sampling. The development of non-invasive methods to assess hepatic F1P levels would be a significant advancement. Furthermore, large-scale clinical validation studies are required to establish reference ranges and to definitively determine the diagnostic and prognostic utility of F1P in metabolic diseases like NAFLD. For researchers and drug development professionals, the measurement of F1P in preclinical models and clinical trials can provide invaluable insights into the efficacy of interventions targeting fructose metabolism. As our understanding of the role of fructose in metabolic disease continues to grow, F1P is poised to become an indispensable tool in both basic research and clinical practice.

References

  • Al-Daghri, N. M., Al-Attas, O. S., Alokail, M. S., Alkharfy, K. M., Draz, H. M., Yakout, S. M., ... & Sabico, S. (2023). Fibroblast Growth Factor 21: A More Effective Biomarker Than Free Fatty Acids and Other Insulin Sensitivity Measures for Predicting Non-alcoholic Fatty Liver Disease in Saudi Arabian Type 2 Diabetes Patients. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 16, 3871–3880. [Link]

  • Brouwers, M. C. G. J. (2022). Fructose 1-phosphate, an evolutionary signaling molecule of abundancy. Trends in Endocrinology & Metabolism, 33(10), 673-683. [Link]

  • Dushay, J. R., Toschi, E., Mitten, E. K., Fisher, F. M., Herman, M. A., & Maratos-Flier, E. (2014). Fructose ingestion acutely stimulates circulating FGF21 levels in humans. Molecular metabolism, 4(1), 51-57. [Link]

  • Hannou, S. A., Haslam, D. E., McKeown, N. M., & Herman, M. A. (2018). Fructose metabolism and metabolic disease. The Journal of clinical investigation, 128(2), 545-555. [Link]

  • Jensen, T., Abdelmalek, M. F., Sullivan, S., Nadeau, K. J., Green, M., Roncal, C., ... & Johnson, R. J. (2018). Fructose and sugar: A major mediator of non-alcoholic fatty liver disease. Journal of hepatology, 68(5), 1063-1075. [Link]

  • Johnson, R. J., Nakagawa, T., Sanchez-Lozada, L. G., Shafiu, M., Sundaram, S., Le, M., ... & Lanaspa, M. A. (2013). Sugar, uric acid, and the etiology of diabetes and obesity. Diabetes, 62(10), 3307-3315. [Link]

  • Lanaspa, M. A., Sanchez-Lozada, L. G., Choi, Y. J., Cicerchi, C., Kanbay, M., Roncal-Jimenez, C. A., ... & Johnson, R. J. (2012). Uric acid induces hepatic steatosis by generation of mitochondrial oxidative stress: potential role in fructose-dependent and -independent fatty liver. Journal of Biological Chemistry, 287(48), 40732-40744. [Link]

  • Lee, S. Y., & Lee, Y. J. (2023). The correlation between NAFLD and serum uric acid to serum creatinine ratio. PLOS ONE, 18(7), e0288666. [Link]

  • Mai, K., & Schwarz, J. (2014). Fructose and non-alcoholic fatty liver disease. Digestive diseases, 32(5), 608-613. [Link]

  • Petta, S., Marchesini, G., Caracausi, L., Macaluso, F. S., Cammà, C., Cabibi, D., ... & Craxì, A. (2013). The role of dietary fructose in the pathogenesis of NAFLD and the metabolic syndrome. The American journal of gastroenterology, 108(8), 1264-1274. [Link]

  • Sigala, D. M., Hieronimus, B., Medrano, C. L., Havel, P. J., & Stanhope, K. L. (2022). The impact of high fructose corn syrup on liver injury and glucose metabolism. Frontiers in Nutrition, 9, 1058287. [Link]

  • Softic, S., Cohen, D. E., & Kahn, C. R. (2016). Role of dietary fructose and hepatic de novo lipogenesis in fatty liver disease. Digestive diseases and sciences, 61(5), 1282-1293. [Link]

  • Ter Horst, K. W., & Serlie, M. J. (2017). Fructose consumption, lipogenesis, and non-alcoholic fatty liver disease. Nutrients, 9(9), 981. [Link]

  • Van den Berghe, G., Bronfman, M., Vanneste, R., & Hers, H. G. (1977). The mechanism of adenosine triphosphate depletion in the liver after a load of fructose. A kinetic study of liver fructokinase. Biochemical Journal, 162(3), 601-609. [Link]

  • Zhang, Y., & Chen, W. D. (2022). Fibroblast Growth Factors for Nonalcoholic Fatty Liver Disease: Opportunities and Challenges. International Journal of Molecular Sciences, 24(5), 4485. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fructose 1-phosphate sodium

Executive Summary & Risk Profile Compound Identity: Fructose 1-phosphate sodium (F1P) Classification: Biochemical Reagent / Metabolic Intermediate Primary Hazard: Low Acute Toxicity (GHS: Not Classified as Hazardous). Op...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound Identity: Fructose 1-phosphate sodium (F1P) Classification: Biochemical Reagent / Metabolic Intermediate Primary Hazard: Low Acute Toxicity (GHS: Not Classified as Hazardous). Operational Risk: High. The primary risk is not to the operator, but to the integrity of the compound . F1P is hygroscopic, heat-sensitive, and susceptible to microbial or enzymatic degradation.

As a Senior Application Scientist, I emphasize that "safety" in this context is dual-purpose: protecting the researcher from nuisance dust and protecting the high-value reagent from environmental contamination (moisture, nucleases, skin oils).

The "Hidden" Hazard: Hygroscopicity

Fructose 1-phosphate sodium salts will rapidly absorb atmospheric water. This leads to hydrolysis, inaccurate weighing (changing the effective molarity), and "caking" of the stock. Your PPE and handling protocol must be designed to create a barrier against moisture.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating System : If your PPE is insufficient, the degradation of your sample will provide immediate, negative feedback (e.g., sticky powder, erratic assay results).

PPE ComponentSpecificationScientific Rationale (Causality)
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Product Integrity: Latex proteins can contaminate sensitive metabolic assays. Nitrile provides a verified barrier against skin oils (which contain proteases/nucleases) and moisture transfer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Mechanical Safety: While F1P is not corrosive, fine sugar-phosphate dust is a mechanical irritant to the cornea. Goggles prevent micro-abrasions during weighing.
Respiratory N95 / P2 Mask (Disposable)Contamination Control: Prevents inhalation of nuisance dust, but more importantly, prevents operator exhalation (moisture + oral bacteria) from contaminating the stock bottle during open handling.
Body Protection Standard Lab Coat (Cotton/Poly blend)Hygiene: Prevents static buildup (common with dry powders) and keeps street clothes dust/lint away from the weighing area.

Operational Workflow: The "Cold Chain" Protocol

Handling F1P requires a strict thermodynamic workflow to prevent condensation, which is the enemy of this reagent.

Diagram: Safe Handling Logic

The following diagram outlines the critical decision path for handling hygroscopic reagents like F1P.

F1P_Handling_Workflow Figure 1: Thermodynamic Workflow for Hygroscopic Reagents Start Retrieve F1P from -20°C Equilibrate Equilibration Step (Wait 30 mins at RT) Start->Equilibrate Do NOT Open Cold Check_Desiccant Check Desiccant Color Equilibrate->Check_Desiccant Weighing Weighing (Analytical Balance) < 60% Humidity Check_Desiccant->Weighing Dry (Blue/Orange) Reseal Purge Headspace (N2/Ar) & Parafilm Seal Check_Desiccant->Reseal Wet (Pink) - ABORT Weighing->Reseal Immediate Return Return to -20°C Storage Reseal->Return

Step-by-Step Protocol
Phase 1: Preparation (The Equilibration Rule)
  • Action: Remove the F1P container from the freezer (-20°C).

  • CRITICAL STEP: Do NOT open the bottle immediately.

  • Reasoning: Opening a cold bottle in a warm lab causes immediate condensation of atmospheric water onto the powder. This ruins the entire stock.

  • Protocol: Place the bottle in a desiccator cabinet and allow it to warm to room temperature (approx. 30–45 minutes).

Phase 2: Weighing & Solubilization
  • Environment: Work in a draft-free area, ideally a balance enclosure.

  • Tools: Use anti-static weighing boats. Plastic spatulas are preferred over metal to minimize static charge.

  • Solvent: Dissolve F1P in cold buffers (4°C). Sugar phosphates are prone to hydrolysis at high temperatures or extreme pH.

  • Technique: "Weigh by difference" is recommended to avoid leaving the stock bottle open for extended periods.

Phase 3: Re-Storage
  • Headspace Purge: If available, gently blow dry Nitrogen or Argon into the bottle headspace before capping to displace humid air.

  • Seal: Wrap the cap interface with Parafilm to ensure an airtight seal.

  • Location: Return immediately to -20°C.

Disposal & Environmental Compliance

Fructose 1-phosphate is a non-toxic biological metabolite. Disposal protocols are simplified compared to hazardous synthesis reagents.

Waste StreamProtocolNotes
Solid Waste Standard Lab Trash / Bio-wasteIf not contaminated with other toxics, small amounts of solid F1P are non-hazardous.
Liquid Waste Drain Disposal (Dilution)Check Local Regulations. Generally, sugar phosphates can be flushed with excess water (100:1 dilution) as they are biodegradable and non-toxic to aquatic life.
Contaminated Chemical Waste StreamIf dissolved in buffers containing Azide or heavy metals, dispose according to the contaminant's hazard profile.

Emergency Response

While F1P is low-hazard, laboratory accidents often involve mixed hazards (e.g., broken glass, solvent spills).

  • Inhalation: Move to fresh air. If coughing persists (mechanical irritation), seek medical attention.

  • Eye Contact: Flush with water for 15 minutes.[1][2][3][4][5] The sugar is soluble and will wash away easily; the risk is mechanical scratching from the crystals.

  • Spill Cleanup:

    • Dry Spill: Sweep up carefully to avoid generating dust.[1] Place in a sealed bag.

    • Wet Spill: The area will become extremely sticky . Clean with warm water and a mild detergent.

References

  • Spectrum Chemical. (2019).[6] Safety Data Sheet: alpha-D-Glucose-1-phosphate Disodium Salt (Analogous Sugar Phosphate Handling). Retrieved from

  • Cayman Chemical. (2020).[7] Safety Data Sheet: D-Fructose-6-phosphate (sodium salt).[7][8] Retrieved from

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Handling of Hygroscopic Reagents. Retrieved from

  • Louisiana State University. (2023). Standard Operating Procedure: Handling Chemicals.[4] Retrieved from

(Note: Specific SDS for Fructose 1-phosphate sodium often mirrors that of its isomer Fructose 6-phosphate regarding safety profiles. Always consult the specific batch SDS provided by your vendor.)

Sources

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